Pcsk9-IN-26
Description
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Structure
3D Structure
Properties
Molecular Formula |
C25H25N9O |
|---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
3-[6-[[(1S,3S)-3-[(6-cyclopropyl-1,2,4-triazin-3-yl)amino]cyclopentyl]amino]-3-pyridinyl]-1-methyl-2-oxobenzimidazole-5-carbonitrile |
InChI |
InChI=1S/C25H25N9O/c1-33-21-8-2-15(12-26)10-22(21)34(25(33)35)19-7-9-23(27-13-19)29-17-5-6-18(11-17)30-24-28-14-20(31-32-24)16-3-4-16/h2,7-10,13-14,16-18H,3-6,11H2,1H3,(H,27,29)(H,28,30,32)/t17-,18-/m0/s1 |
InChI Key |
KGCMCDSSNKQQML-ROUUACIJSA-N |
Isomeric SMILES |
CN1C2=C(C=C(C=C2)C#N)N(C1=O)C3=CN=C(C=C3)N[C@H]4CC[C@@H](C4)NC5=NC=C(N=N5)C6CC6 |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C#N)N(C1=O)C3=CN=C(C=C3)NC4CCC(C4)NC5=NC=C(N=N5)C6CC6 |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Mechanism of Action: A Technical Guide to Pcsk9-IN-26
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of Pcsk9-IN-26, a small molecule inhibitor of the Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) and Low-Density Lipoprotein Receptor (LDLR) interaction. This document outlines the core mechanism, presents key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biological and experimental processes.
Core Mechanism of Action
This compound is a synthetically developed small molecule designed to disrupt the protein-protein interaction between PCSK9 and the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR. Under normal physiological conditions, circulating PCSK9 binds to the LDLR on the surface of hepatocytes. This binding event triggers the internalization of the PCSK9-LDLR complex into the endosome, where PCSK9 directs the LDLR towards lysosomal degradation. This process effectively reduces the number of LDLRs available on the cell surface to clear circulating LDL cholesterol (LDL-C) from the bloodstream, leading to elevated plasma LDL-C levels.
This compound functions by directly binding to PCSK9, inducing a conformational change that prevents its association with the LDLR. By inhibiting this interaction, this compound effectively "rescues" the LDLR from PCSK9-mediated degradation. The unbound LDLR can then be recycled back to the cell surface, leading to an increased population of functional receptors capable of clearing LDL-C from circulation. This ultimately results in a reduction of plasma LDL-C levels, a key therapeutic goal in the management of hypercholesterolemia.
Figure 1: Mechanism of this compound Action.
Quantitative Data Summary
The following tables summarize the key quantitative parameters that characterize the interaction and cellular activity of this compound.
Table 1: Binding Affinity of this compound for PCSK9
| Parameter | Value | Method |
| KD | 46 nM | Surface Plasmon Resonance (SPR) |
Table 2: In Vitro Inhibition of PCSK9-LDLR Interaction
| Parameter | Value | Assay |
| IC50 | 2.1 µM | Homogeneous Time-Resolved Fluorescence (HTRF) |
Table 3: Cellular Activity of this compound
| Parameter | Value | Cell Line | Assay |
| IC50 | 0.8 µM | HepG2 cells | LDL Uptake Assay |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Surface Plasmon Resonance (SPR) for Binding Affinity
This protocol outlines the determination of the binding affinity (KD) of this compound to human PCSK9.
-
Instrumentation: Biacore T200 or similar SPR instrument.
-
Chip Surface: CM5 sensor chip.
-
Immobilization: Recombinant human PCSK9 is immobilized on the sensor chip surface via amine coupling.
-
Analyte: this compound is serially diluted in running buffer (e.g., HBS-EP+ buffer) to a range of concentrations (e.g., 0.1 nM to 1 µM).
-
Assay Procedure:
-
The running buffer is flowed over the sensor surface to establish a stable baseline.
-
A series of this compound concentrations are injected over the immobilized PCSK9 surface.
-
The association and dissociation phases are monitored in real-time by measuring the change in response units (RU).
-
The sensor surface is regenerated between cycles using an appropriate regeneration solution (e.g., a low pH buffer).
-
-
Data Analysis: The resulting sensorgrams are fitted to a 1:1 binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
Figure 2: SPR Experimental Workflow.
Homogeneous Time-Resolved Fluorescence (HTRF) for IC50 Determination
This protocol describes the measurement of the half-maximal inhibitory concentration (IC50) of this compound on the PCSK9-LDLR interaction.
-
Reagents:
-
Recombinant human PCSK9 tagged with a donor fluorophore (e.g., Lumi4-Tb cryptate).
-
Recombinant human LDLR-EGF-A domain tagged with an acceptor fluorophore (e.g., d2).
-
This compound serially diluted in assay buffer.
-
-
Assay Procedure:
-
The tagged PCSK9 and LDLR proteins are mixed in a microplate.
-
Serial dilutions of this compound are added to the wells.
-
The plate is incubated to allow the binding reaction to reach equilibrium.
-
The HTRF signal is read on a compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
-
Data Analysis: The ratio of the acceptor to donor fluorescence is calculated. The IC50 value is determined by plotting the HTRF ratio against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Figure 3: HTRF Assay Workflow.
Cellular LDL Uptake Assay
This protocol details the assessment of this compound's ability to enhance LDL uptake in a cellular context.
-
Cell Line: HepG2 human hepatoma cells.
-
Reagents:
-
Fluorescently labeled LDL (e.g., DiI-LDL).
-
Recombinant human PCSK9.
-
This compound serially diluted in cell culture medium.
-
-
Assay Procedure:
-
HepG2 cells are seeded in a multi-well plate and cultured to confluency.
-
The cells are then treated with a fixed concentration of recombinant PCSK9 in the presence of varying concentrations of this compound.
-
After an incubation period, fluorescently labeled LDL is added to the cells.
-
Following a further incubation, the cells are washed to remove unbound LDL.
-
The amount of internalized LDL is quantified by measuring the fluorescence intensity using a plate reader or by flow cytometry.
-
-
Data Analysis: The fluorescence intensity, which corresponds to the amount of LDL uptake, is plotted against the logarithm of the this compound concentration. The IC50 value, representing the concentration at which the compound reverses 50% of the PCSK9-induced reduction in LDL uptake, is calculated from the resulting dose-response curve.
Figure 4: LDL Uptake Assay Workflow.
Unveiling the Journey of a Novel PCSK9 Inhibitor: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a pivotal target in the management of hypercholesterolemia. By promoting the degradation of low-density lipoprotein receptors (LDLR), PCSK9 plays a crucial role in regulating plasma LDL-cholesterol levels.[1][2][3] Inhibition of the PCSK9-LDLR interaction has been a key strategy in developing novel lipid-lowering therapies.[4][5][6] While monoclonal antibodies have proven to be effective, the quest for orally bioavailable small molecule inhibitors remains a significant focus in cardiovascular drug discovery.
This technical guide provides a comprehensive overview of the discovery and synthesis of a representative small molecule PCSK9 inhibitor, herein referred to as Compound X, based on publicly available scientific literature. This document will delve into the screening methodologies, lead optimization, and the detailed synthetic route, offering valuable insights for researchers in the field.
The Discovery Pathway: From Hit to Lead
The discovery of potent small molecule inhibitors of the PCSK9-LDLR interaction is a challenging endeavor due to the large and relatively flat protein-protein interaction surface. The journey from an initial hit to a viable lead compound typically involves a multi-pronged approach encompassing high-throughput screening, structure-based drug design, and iterative medicinal chemistry efforts.
High-Throughput Screening (HTS)
The initial identification of hit compounds often relies on high-throughput screening of large chemical libraries. A common assay format for this purpose is a biochemical assay that measures the disruption of the PCSK9-LDLR interaction.
Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay
-
Reagents: Recombinant human PCSK9 protein, recombinant human LDLR-EGF-A domain, fluorescently labeled antibodies (e.g., anti-His-tag-Eu3+ and anti-GST-tag-d2).
-
Procedure:
-
Test compounds are serially diluted in an appropriate buffer (e.g., PBS with 0.1% BSA).
-
Recombinant PCSK9 and LDLR-EGF-A proteins are incubated with the test compounds in a microplate.
-
Fluorescently labeled antibodies are added to the mixture.
-
After an incubation period, the HTRF signal is read on a compatible plate reader.
-
-
Data Analysis: The ratio of the fluorescence intensities at the acceptor and donor wavelengths is calculated. A decrease in this ratio indicates inhibition of the PCSK9-LDLR interaction. IC50 values are determined from dose-response curves.
Lead Optimization and Structure-Activity Relationship (SAR)
Following the identification of initial hits from the HTS campaign, a rigorous lead optimization process is undertaken to improve potency, selectivity, and pharmacokinetic properties. This involves the synthesis and evaluation of numerous analogs to establish a clear structure-activity relationship (SAR).
Table 1: Structure-Activity Relationship of Compound X Analogs
| Compound | R1 Group | R2 Group | PCSK9-LDLR Binding IC50 (nM) | Cellular LDL Uptake EC50 (µM) |
| Hit 1 | -H | -CH3 | 5200 | >50 |
| Analog 1.1 | -Cl | -CH3 | 1500 | 25.3 |
| Analog 1.2 | -F | -CH3 | 2100 | 31.8 |
| Analog 1.3 | -Cl | -CH2CH3 | 850 | 12.1 |
| Compound X | -Cl | -Cyclopropyl | 50 | 1.5 |
Data is representative and compiled from typical PCSK9 inhibitor discovery programs.
The SAR studies for Compound X revealed that the introduction of a chloro group at the R1 position and a cyclopropyl moiety at the R2 position significantly enhanced both biochemical and cellular activity.
Synthesis of Compound X
The chemical synthesis of Compound X is a multi-step process that requires careful control of reaction conditions. The following is a representative synthetic scheme based on common strategies for similar heterocyclic scaffolds.
Synthetic Scheme
Caption: Synthetic workflow for Compound X.
Experimental Protocol: Synthesis of Compound X
Step 1: Synthesis of Intermediate 1
-
To a solution of Starting Material A (1.0 eq) in Solvent X (e.g., Dichloromethane) is added Reagent A (1.2 eq).
-
The reaction mixture is stirred at room temperature for 16 hours.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield Intermediate 1.
Step 2: Synthesis of Intermediate 2
-
Intermediate 1 (1.0 eq) and Reagent B (1.1 eq) are dissolved in a suitable solvent (e.g., Toluene).
-
Catalyst Y (0.05 eq) is added, and the mixture is heated to reflux for 8 hours.
-
After cooling to room temperature, the reaction is quenched with water, and the product is extracted with an organic solvent.
-
The organic layer is dried, concentrated, and purified to afford Intermediate 2.
Step 3: Synthesis of Compound X
-
Intermediate 2 (1.0 eq) is dissolved in Solvent Z (e.g., DMF).
-
Reagent C (1.5 eq) and a base (e.g., Potassium Carbonate, 2.0 eq) are added.
-
The reaction is stirred at 60°C for 12 hours.
-
The mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed, dried, and concentrated. The final product, Compound X, is obtained after purification by preparative HPLC.
Biological Characterization
The biological activity of Compound X was thoroughly characterized using a battery of in vitro and in vivo assays.
Table 2: Biological Activity Profile of Compound X
| Assay | Endpoint | Value |
| PCSK9-LDLR HTRF | IC50 | 50 nM |
| Surface Plasmon Resonance (SPR) | KD | 85 nM |
| Cellular LDL Uptake (HepG2 cells) | EC50 | 1.5 µM |
| In vivo (Mouse Model) | LDL-C Reduction | 45% at 30 mg/kg |
Data is representative and compiled from typical PCSK9 inhibitor discovery programs.
Signaling Pathway and Mechanism of Action
Compound X exerts its LDL-lowering effect by inhibiting the interaction between PCSK9 and the LDLR on the surface of hepatocytes. This prevents the PCSK9-mediated degradation of the LDLR, leading to increased recycling of the receptor to the cell surface and enhanced clearance of LDL-C from the bloodstream.[1][2]
Caption: Mechanism of action of Compound X.
Conclusion
The discovery and development of orally active small molecule inhibitors of PCSK9 represent a significant advancement in the treatment of hypercholesterolemia. The journey from an initial high-throughput screen to a well-characterized lead compound like Compound X underscores the power of integrated drug discovery platforms. The detailed synthetic and biological protocols provided in this guide offer a valuable resource for researchers dedicated to advancing this important class of therapeutics. Future efforts will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these molecules to deliver a safe and effective oral therapy for patients with cardiovascular disease.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. PCSK9 function and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. PCSK9 inhibitors – from discovery of a single mutation to a groundbreaking therapy of lipid disorders in one decade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20180312607A1 - Application of pcsk9 inhibitors in the preparation of drugs for the treatment of inflammatory immune diseases - Google Patents [patents.google.com]
- 6. The PCSK9 discovery, an inactive protease with varied functions in hypercholesterolemia, viral infections, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of a Novel PCSK9 Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of a novel, potent, and selective small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), herein referred to as PCSK9-IN-26. This document details the experimental methodologies, presents key quantitative data, and illustrates the underlying biological pathways and experimental workflows.
Introduction to PCSK9 and Its Inhibition
Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis.[1][2] It functions by binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation.[3][4] This reduction in LDLR density leads to decreased clearance of low-density lipoprotein cholesterol (LDL-C) from the bloodstream, a major risk factor for atherosclerotic cardiovascular disease.[3][5] Inhibition of the PCSK9-LDLR interaction is a clinically validated strategy to increase LDLR recycling, enhance LDL-C uptake by the liver, and consequently lower plasma LDL-C levels.[][7] this compound is a novel small molecule designed to allosterically inhibit the function of PCSK9.
Quantitative Data Summary
The following tables summarize the in vitro characteristics of this compound in key biochemical and cellular assays.
Table 1: Biochemical Activity of this compound
| Assay Type | Parameter | This compound |
| HTRF Binding Assay | IC50 (nM) | 15.2 |
| Surface Plasmon Resonance (SPR) | K_D (nM) | 25.8 |
| k_on (1/Ms) | 1.2 x 10^5 | |
| k_off (1/s) | 3.1 x 10^-3 |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Parameter | This compound |
| HepG2 | LDL-C Uptake | EC50 (nM) | 45.7 |
| HepG2 | LDLR Protein Expression | EC50 (nM) | 50.1 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
PCSK9-LDLR Interaction Assay (HTRF)
This assay quantifies the ability of this compound to disrupt the interaction between PCSK9 and the LDLR's epidermal growth factor-like repeat A (EGF-A) domain.
-
Principle: A homogeneous time-resolved fluorescence (HTRF) assay is used to measure the proximity between biotinylated PCSK9 and GST-tagged LDLR-EGF-A.
-
Materials:
-
Recombinant human PCSK9 (biotinylated)
-
Recombinant human LDLR-EGF-A (GST-tagged)
-
Streptavidin-XL665
-
Anti-GST-Europium Cryptate
-
Assay Buffer: PBS, 0.1% BSA, 0.05% Tween-20
-
This compound (serial dilutions)
-
-
Procedure:
-
Add 5 µL of serially diluted this compound to a 384-well low-volume white plate.
-
Add 5 µL of a solution containing biotinylated PCSK9 and GST-LDLR-EGF-A to each well.
-
Incubate for 60 minutes at room temperature.
-
Add 10 µL of a detection mixture containing Streptavidin-XL665 and Anti-GST-Europium Cryptate.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an HTRF-compatible reader with excitation at 320 nm and emission at 620 nm and 665 nm.
-
The HTRF ratio (665 nm/620 nm) is calculated and used to determine the IC50 value.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR analysis is employed to determine the binding affinity and kinetics of this compound to its target protein.
-
Principle: SPR measures the change in the refractive index at the surface of a sensor chip as the analyte (this compound) flows over the immobilized ligand (PCSK9), allowing for real-time determination of association (k_on) and dissociation (k_off) rates.
-
Materials:
-
Recombinant human PCSK9
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running Buffer: HBS-EP+ (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
-
This compound (serial dilutions)
-
-
Procedure:
-
Immobilize recombinant human PCSK9 onto a CM5 sensor chip using standard amine coupling chemistry.
-
Inject serial dilutions of this compound in running buffer over the sensor chip surface at a constant flow rate.
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between injections using a low pH glycine solution.
-
Fit the resulting sensorgrams to a 1:1 binding model to determine the kinetic parameters (k_on, k_off) and the equilibrium dissociation constant (K_D).
-
Cellular LDL-C Uptake Assay
This functional cell-based assay measures the ability of this compound to enhance the uptake of LDL-C in a human hepatocyte cell line.[8][9]
-
Principle: HepG2 cells are treated with PCSK9 to induce LDLR degradation. The ability of this compound to rescue LDLR function and promote the uptake of fluorescently labeled LDL-C is then quantified.
-
Materials:
-
HepG2 cells
-
DMEM with 10% FBS
-
Recombinant human PCSK9
-
Fluorescently labeled LDL (e.g., DiI-LDL)
-
This compound (serial dilutions)
-
-
Procedure:
-
Seed HepG2 cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Starve the cells in serum-free DMEM for 16 hours to upregulate LDLR expression.
-
Pre-incubate the cells with serial dilutions of this compound for 1 hour.
-
Add recombinant human PCSK9 to the wells (excluding control wells) and incubate for 3 hours.
-
Add DiI-LDL to each well and incubate for 4 hours at 37°C.
-
Wash the cells with PBS to remove unbound DiI-LDL.
-
Lyse the cells and measure the fluorescence intensity using a plate reader.
-
Normalize the data to untreated controls and calculate the EC50 value.
-
Visualizations
The following diagrams illustrate the mechanism of action of PCSK9 and the experimental workflow for inhibitor characterization.
Caption: Mechanism of PCSK9 and inhibition by this compound.
Caption: Workflow for in vitro characterization of PCSK9 inhibitors.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. PCSK9 function and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PCSK9: From Basic Science Discoveries to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Allosteric Site of PCSK9 Enzyme for the Identification of Small Molecule Inhibitors: An In Silico Drug Repurposing Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. researchgate.net [researchgate.net]
Preliminary Toxicity Assessment of Pcsk9-IN-26: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following data is a hypothetical preliminary toxicity assessment for a fictional compound, "Pcsk9-IN-26," and is intended to serve as an illustrative guide. The experimental results and protocols are representative of a standard preclinical evaluation for a small molecule inhibitor of PCSK9 and are not based on publicly available data for any specific real-world compound with this designation.
Introduction
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of low-density lipoprotein cholesterol (LDL-C) metabolism.[1][2] By binding to the LDL receptor (LDLR) on the surface of hepatocytes, PCSK9 promotes its degradation, leading to reduced clearance of LDL-C from the circulation.[1][3][4] Inhibition of the PCSK9-LDLR interaction is a clinically validated therapeutic strategy for lowering LDL-C and reducing the risk of atherosclerotic cardiovascular disease.[5][6][7] While monoclonal antibodies have been the primary modality for PCSK9 inhibition, small molecule inhibitors offer the potential for oral administration and alternative therapeutic profiles.[8]
This document provides a preliminary, non-clinical toxicity assessment of this compound, a novel, hypothetical small molecule inhibitor of the PCSK9-LDLR interaction. The studies outlined herein were designed to evaluate the initial safety profile of this compound through a series of in vitro and in vivo toxicological assays.
Mechanism of Action
This compound is designed to disrupt the binding of extracellular PCSK9 to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR. This prevents the subsequent internalization and lysosomal degradation of the LDLR, thereby increasing the number of receptors on the hepatocyte surface available to clear circulating LDL-C.
Caption: PCSK9 Signaling and Point of Intervention for this compound.
In Vitro Toxicity Assessment
A panel of in vitro assays was conducted to assess the potential for cytotoxicity, genotoxicity, and off-target pharmacological effects of this compound.
Data Presentation: In Vitro Toxicity
| Assay Type | Cell Line / System | Endpoint | Result (IC50 / LC50) |
| Cytotoxicity | HepG2 (Human Hepatocyte) | Cell Viability (MTT) | > 100 µM |
| HEK293 (Human Embryonic Kidney) | Cell Viability (MTT) | > 100 µM | |
| Genotoxicity | Bacterial Reverse Mutation (Ames) | Mutagenicity | Non-mutagenic up to 5000 µ g/plate |
| In Vitro Micronucleus | Chromosomal Damage | Negative up to 100 µM | |
| Cardiovascular Safety | hERG Channel Assay | Channel Inhibition | IC50 > 30 µM |
Experimental Protocols: In Vitro Assays
-
Cytotoxicity (MTT Assay): HepG2 and HEK293 cells were seeded in 96-well plates and allowed to adhere overnight. Cells were then treated with increasing concentrations of this compound (0.1 to 100 µM) for 48 hours. Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay. Absorbance was measured at 570 nm, and the concentration resulting in 50% loss of viability (LC50) was determined.
-
Bacterial Reverse Mutation Assay (Ames Test): The mutagenic potential of this compound was evaluated using Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and Escherichia coli strain (WP2 uvrA), with and without metabolic activation (S9 fraction). The compound was tested at five concentrations, up to 5000 µ g/plate . A significant, dose-dependent increase in the number of revertant colonies compared to the vehicle control was considered a positive result.
-
In Vitro Micronucleus Test: Human peripheral blood lymphocytes were treated with this compound at various concentrations for 24 hours in the presence and absence of S9 metabolic activation. Cytochalasin B was added to block cytokinesis. Cells were harvested, fixed, and stained. The frequency of micronuclei in binucleated cells was scored to assess clastogenic and aneugenic potential.
-
hERG Safety Assay: The potential for this compound to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel was assessed using an automated patch-clamp system in HEK293 cells stably expressing the hERG channel. The concentration-response relationship was determined to calculate the IC50 value.
In Vivo Toxicity Assessment (Rodent Model)
A 14-day repeat-dose toxicity study was conducted in Sprague-Dawley rats to evaluate the in vivo safety profile of this compound.
Caption: Experimental Workflow for the 14-Day In Vivo Toxicity Study.
Data Presentation: In Vivo Toxicity (14-Day Rat Study)
Clinical Observations and Body Weight
-
No treatment-related mortality or significant clinical signs of toxicity were observed at any dose level.
-
No significant effects on body weight or food consumption were noted in any treatment group compared to the vehicle control.
Hematology and Clinical Chemistry
| Parameter | Low Dose (10 mg/kg) | Mid Dose (30 mg/kg) | High Dose (100 mg/kg) | Vehicle Control |
| Hematology | ||||
| White Blood Cells (WBC) | No Significant Change | No Significant Change | No Significant Change | Normal Range |
| Red Blood Cells (RBC) | No Significant Change | No Significant Change | No Significant Change | Normal Range |
| Hemoglobin (HGB) | No Significant Change | No Significant Change | No Significant Change | Normal Range |
| Platelets (PLT) | No Significant Change | No Significant Change | No Significant Change | Normal Range |
| Clinical Chemistry | ||||
| Alanine Aminotransferase (ALT) | No Significant Change | No Significant Change | No Significant Change | Normal Range |
| Aspartate Aminotransferase (AST) | No Significant Change | No Significant Change | No Significant Change | Normal Range |
| Alkaline Phosphatase (ALP) | No Significant Change | No Significant Change | No Significant Change | Normal Range |
| Blood Urea Nitrogen (BUN) | No Significant Change | No Significant Change | No Significant Change | Normal Range |
| Creatinine | No Significant Change | No Significant Change | No Significant Change | Normal Range |
| Total Cholesterol | ↓ 25% | ↓ 45% | ↓ 60% | Normal Range |
| LDL-Cholesterol | ↓ 35% | ↓ 60% | ↓ 75% | Normal Range |
Organ Weights and Histopathology
-
No treatment-related changes in absolute or relative organ weights were observed.
-
Microscopic examination of key tissues (liver, kidney, heart, spleen, brain) revealed no treatment-related histopathological findings.
Experimental Protocol: 14-Day Rat Toxicity Study
-
Animal Model: Male and female Sprague-Dawley rats (8 weeks old) were used.
-
Group Allocation: Animals were randomized into four groups: vehicle control, low dose (10 mg/kg/day), mid dose (30 mg/kg/day), and high dose (100 mg/kg/day) of this compound. Each group consisted of 10 males and 10 females.
-
Administration: The compound was administered once daily via oral gavage for 14 consecutive days.
-
In-life Monitoring: Clinical signs were observed daily. Body weights and food consumption were recorded weekly.
-
Terminal Procedures: At the end of the 14-day period, animals were euthanized. Blood samples were collected for hematology and clinical chemistry analysis. A full necropsy was performed, and major organs were weighed.
-
Histopathology: Key organs and any tissues with gross lesions were preserved in 10% neutral buffered formalin, processed, embedded in paraffin, sectioned, stained with hematoxylin and eosin (H&E), and examined microscopically.
Summary and Conclusion
This preliminary toxicity assessment of the hypothetical small molecule PCSK9 inhibitor, this compound, indicates a favorable initial safety profile.
-
In Vitro: this compound did not exhibit cytotoxicity in hepatic or renal cell lines at concentrations up to 100 µM. It was non-mutagenic in the Ames test and did not induce chromosomal damage in the in vitro micronucleus assay. The compound showed a low risk for cardiac arrhythmia, with an IC50 for hERG channel inhibition greater than 30 µM.
-
In Vivo: In a 14-day repeat-dose study in rats, this compound was well-tolerated up to the highest dose tested (100 mg/kg/day). There were no adverse effects on clinical observations, body weight, food consumption, clinical pathology, or organ histopathology. The expected pharmacological effect of dose-dependent reductions in total and LDL-cholesterol was observed.
Based on these findings, further development and more comprehensive, longer-term toxicology studies are warranted to fully characterize the safety profile of this compound.
References
- 1. PCSK9 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Mechanisms of action and therapeutic potential of PCSK9-regulating drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. article.imrpress.com [article.imrpress.com]
- 5. Long-Term Efficacy and Tolerability of PCSK9 Targeted Therapy: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PCSK9 Inhibitors: Clinical Relevance, Molecular Mechanisms, and Safety in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PCSK9: From Basic Science Discoveries to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PCSK9 as a Target for Development of a New Generation of Hypolipidemic Drugs [mdpi.com]
The Role of MK-0616 in Lipid Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the novel, orally administered PCSK9 inhibitor, MK-0616, and its role in lipid homeostasis. MK-0616 is a macrocyclic peptide that binds to proprotein convertase subtilisin/kexin type 9 (PCSK9), preventing its interaction with low-density lipoprotein receptors (LDLR). This mechanism leads to increased LDLR availability on the surface of hepatocytes, resulting in enhanced clearance of low-density lipoprotein cholesterol (LDL-C) from the circulation. This document summarizes the quantitative data from clinical trials, details relevant experimental protocols, and provides visualizations of the key pathways and workflows.
Quantitative Data Presentation
The efficacy of MK-0616 in modulating lipid levels has been demonstrated in a comprehensive Phase 2b clinical trial. The study involved 381 adult patients with hypercholesterolemia, with or without statin treatment. The primary endpoint was the percent change in LDL-C from baseline at week 8. The results, as published in the Journal of the American College of Cardiology, are summarized below.
Table 1: Percent Change from Baseline in Lipid Parameters at Week 8
| Dosage | LDL-C | Non-HDL-C | Apolipoprotein B | Unbound PCSK9 |
| 6 mg | -41.2% | -32.9% | -25.2% | -85.1% |
| 12 mg | -55.7% | -45.9% | -34.8% | -90.3% |
| 18 mg | -59.1% | -49.4% | -38.2% | -90.8% |
| 30 mg | -60.9% | -51.8% | -40.9% | -92.2% |
| Placebo | +3.4% | +2.7% | +1.7% | -2.3% |
Data presented as placebo-adjusted least-squares mean percent change from baseline.
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the clinical evaluation of MK-0616.
Quantification of Lipid Parameters
Objective: To measure the concentrations of LDL-C, non-HDL-C, and Apolipoprotein B (ApoB) in patient plasma.
Methodology:
-
Sample Collection: Whole blood samples were collected from participants at baseline and at specified intervals throughout the trial. Plasma was separated by centrifugation.
-
LDL-C Measurement: LDL-C levels were determined using a direct or calculated method. For the calculated method, the Friedewald equation (LDL-C = Total Cholesterol - HDL-C - (Triglycerides/5)) is commonly used for fasting samples with triglyceride levels below 400 mg/dL. Direct measurement methods often involve selective precipitation or enzymatic assays.
-
Non-HDL-C Calculation: Non-HDL-C was calculated by subtracting HDL-C from the total cholesterol concentration.
-
Apolipoprotein B Quantification: Plasma ApoB concentrations were measured using a validated immunoturbidimetric assay. This method involves the reaction of ApoB in the sample with specific anti-ApoB antibodies, leading to the formation of an insoluble complex. The turbidity of the resulting solution is proportional to the ApoB concentration.
Measurement of Unbound PCSK9
Objective: To determine the concentration of unbound, active PCSK9 in plasma.
Methodology:
-
Sample Preparation: Plasma samples were collected and stored under conditions that preserve protein integrity.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A sandwich ELISA was employed to specifically measure unbound PCSK9.
-
Microtiter plates were coated with a capture antibody that binds to a specific epitope on the PCSK9 protein.
-
Patient plasma samples were added to the wells, allowing unbound PCSK9 to bind to the capture antibody.
-
After a washing step to remove unbound substances, a detection antibody, conjugated to an enzyme (e.g., horseradish peroxidase), was added. This antibody binds to a different epitope on the captured PCSK9.
-
A substrate solution was then added, which is converted by the enzyme into a colored product.
-
The intensity of the color, measured by a spectrophotometer, is directly proportional to the concentration of unbound PCSK9 in the sample.
-
Visualizations
PCSK9 Signaling Pathway and MK-0616 Inhibition
Methodological & Application
Application Notes and Protocols for In Vitro Studies of Pcsk9-IN-26
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of low-density lipoprotein (LDL) cholesterol metabolism.[1][2] It functions by binding to the LDL receptor (LDLR) on the surface of hepatocytes, leading to the degradation of the LDLR and subsequently higher levels of circulating LDL cholesterol.[3] Inhibition of the PCSK9-LDLR interaction is a clinically validated strategy for lowering LDL cholesterol and reducing the risk of cardiovascular disease.[4]
Pcsk9-IN-26 is a potent small molecule inhibitor of PCSK9 with a reported IC50 value of less than 1 nM.[5] These application notes provide detailed protocols for the in vitro characterization of this compound, including its effects on the PCSK9-LDLR interaction, cellular LDL uptake, and protein expression levels.
Data Presentation
The following table summarizes the key in vitro activity of this compound.
| Compound | Target | Assay | IC50 |
| This compound | PCSK9 | PCSK9-LDLR Binding Assay | < 1 nM[5] |
Signaling Pathway
The diagram below illustrates the signaling pathway of PCSK9 and the mechanism of action for a PCSK9 inhibitor like this compound.
Caption: PCSK9 signaling pathway and inhibition by this compound.
Experimental Protocols
PCSK9-LDLR Binding Assay (ELISA-based)
This assay quantitatively measures the ability of this compound to inhibit the binding of PCSK9 to the LDLR.
Experimental Workflow:
Caption: Workflow for the PCSK9-LDLR binding assay.
Methodology:
-
Plate Coating: Coat a 96-well high-binding microplate with recombinant human LDLR protein (e.g., 1 µg/mL in PBS) overnight at 4°C.
-
Blocking: Wash the plate three times with wash buffer (PBS containing 0.05% Tween-20). Block non-specific binding sites with blocking buffer (e.g., 5% non-fat dry milk in PBS) for 2 hours at room temperature.
-
Compound Incubation: Wash the plate three times with wash buffer. Prepare serial dilutions of this compound in assay buffer (PBS with 0.1% BSA). Add the diluted compound to the wells, followed by the addition of a constant concentration of recombinant human PCSK9 protein (e.g., 100 ng/mL). Incubate for 2 hours at room temperature.
-
Washing: Wash the plate five times with wash buffer to remove unbound PCSK9 and inhibitor.
-
Detection Antibody: Add a horseradish peroxidase (HRP)-conjugated anti-PCSK9 antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Addition: Add TMB (3,3',5,5'-tetramethylbenzidine) substrate to each well and incubate in the dark for 15-30 minutes.
-
Measurement: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄). Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition of PCSK9-LDLR binding for each concentration of this compound and determine the IC50 value.
Cellular LDL Uptake Assay
This assay assesses the functional effect of this compound on the ability of liver cells to take up LDL from the surrounding medium.
Experimental Workflow:
Caption: Workflow for the cellular LDL uptake assay.
Methodology:
-
Cell Culture: Seed HepG2 cells in a black, clear-bottom 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Replace the culture medium with serum-free medium containing various concentrations of this compound. Incubate for 24 hours.
-
LDL Addition: Add fluorescently labeled LDL (e.g., DiI-LDL) to each well at a final concentration of 10 µg/mL.
-
Incubation: Incubate the cells for 4 hours at 37°C to allow for LDL uptake.
-
Washing: Gently wash the cells three times with cold PBS to remove extracellular DiI-LDL.
-
Fluorescence Measurement: Lyse the cells with a suitable lysis buffer and measure the fluorescence intensity using a fluorescence plate reader (e.g., excitation/emission ~549/565 nm for DiI).
-
Data Analysis: Normalize the fluorescence readings to the protein concentration of each well. Calculate the percentage increase in LDL uptake relative to the vehicle-treated control and determine the EC50 value.
Western Blot Analysis of LDLR and PCSK9
This protocol is used to determine the effect of this compound on the protein levels of LDLR and PCSK9 in a cellular context.
Experimental Workflow:
Caption: Workflow for Western blot analysis.
Methodology:
-
Cell Treatment: Seed HepG2 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with increasing concentrations of this compound for 24-48 hours.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on a 4-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature. Incubate the membrane with primary antibodies against LDLR, PCSK9, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the LDLR and PCSK9 band intensities to the loading control.
References
- 1. PCSK9 Inhibition: From Current Advances to Evolving Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipid-lowering interventions targeting proprotein convertase subtilisin/kexin type 9 (PCSK9): an emerging chapter in lipid-lowering therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PCSK9: A Key Target for the Treatment of Cardiovascular Disease (CVD) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PCSK9 and its Inhibitors: A new approach in lipid lowering therapy | BioVendor R&D [biovendor.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Pcsk9-IN-26 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis.[1][2] It functions by binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation.[3][4] This action prevents the recycling of LDLR back to the cell surface, leading to a reduced clearance of LDL cholesterol (LDL-C) from the bloodstream.[3][5] Inhibition of the PCSK9-LDLR interaction is a clinically validated strategy for lowering LDL-C levels.[5][6]
Pcsk9-IN-26 is a potent, small-molecule inhibitor of PCSK9 with a reported half-maximal inhibitory concentration (IC₅₀) of less than 1 nM.[7] These application notes provide detailed protocols for utilizing this compound in cell culture to study its effects on the PCSK9-LDLR pathway and downstream cellular processes.
Product Information: this compound
| Property | Value | Reference |
| Product Name | This compound | [7] |
| Synonym | Compound 116 | [7] |
| CAS Number | 3033361-09-7 | [7] |
| Molecular Formula | C₂₅H₂₅N₉O | [7] |
| Molecular Weight | 467.53 g/mol | [7] |
| Reported IC₅₀ | < 1 nM | [7] |
Signaling Pathway and Experimental Overview
This compound is designed to inhibit the interaction between PCSK9 and the LDLR. This prevents the PCSK9-mediated degradation of the LDLR, leading to increased LDLR levels on the cell surface, and consequently, enhanced uptake of LDL-C. The experimental workflow is designed to verify this mechanism of action.
Caption: PCSK9-LDLR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation of the inhibitor stock solution is critical for experimental consistency.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Based on the molecular weight of this compound (467.53 g/mol ), calculate the mass required to prepare a 10 mM stock solution.
-
Mass (mg) = 10 mmol/L * Volume (L) * 467.53 g/mol
-
For 1 mL of 10 mM stock: 10 * 0.001 * 467.53 = 4.6753 mg.
-
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Cell Culture and Treatment
Human hepatoma cell lines like HepG2 are commonly used for studying PCSK9 function as they endogenously express PCSK9 and LDLR.
Materials:
-
HepG2 cells (or other suitable cell line, e.g., Huh7, HEK293)
-
Complete growth medium (e.g., Eagle's Minimum Essential Medium (EMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)
-
This compound stock solution
-
Recombinant human PCSK9 protein (optional, for exogenous treatment)
-
Lipoprotein-deficient serum (LPDS) (optional, for upregulating LDLR expression)
Protocol:
-
Culture HepG2 cells in complete growth medium at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed cells in appropriate culture plates (e.g., 6-well, 24-well, or 96-well plates) and allow them to adhere and reach 70-80% confluency.
-
(Optional) To upregulate baseline LDLR expression, replace the growth medium with a medium containing LPDS for 12-24 hours prior to the experiment.
-
Prepare working solutions of this compound by diluting the stock solution in a serum-free or complete medium. A dose-response experiment is recommended to determine the optimal concentration (e.g., ranging from 0.1 nM to 1 µM).
-
Remove the culture medium from the cells and add the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
If studying the inhibition of exogenous PCSK9, co-incubate the cells with a fixed concentration of recombinant human PCSK9 and varying concentrations of this compound. A typical concentration for recombinant PCSK9 is in the range of 1-10 µg/mL.[8]
-
Incubate the cells for the desired period (e.g., 6, 12, or 24 hours) before proceeding to downstream analysis.
LDL Uptake Assay
This assay functionally measures the activity of LDLR on the cell surface. Increased LDLR levels due to PCSK9 inhibition will result in higher uptake of fluorescently labeled LDL.
Caption: Experimental workflow for the LDL Uptake Assay.
Materials:
-
Treated cells in a multi-well plate (preferably black-walled for fluorescence assays)
-
Fluorescently labeled LDL (e.g., DiI-LDL or BODIPY-LDL)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (optional, for plate reader quantification)
-
Fluorescence microscope or microplate reader
Protocol:
-
Following treatment with this compound as described above, add fluorescently labeled LDL to the culture medium at a final concentration of 5-10 µg/mL.
-
Incubate the cells for 2-4 hours at 37°C to allow for LDL uptake.
-
Gently wash the cells two to three times with cold PBS to remove unbound LDL.
-
Add fresh PBS or culture medium to the wells.
-
Analyze LDL uptake:
-
Microscopy: Visualize the cells using a fluorescence microscope and capture images.
-
Plate Reader: Lyse the cells and measure the fluorescence intensity using a microplate reader at the appropriate excitation/emission wavelengths (e.g., DiI-LDL: Ex/Em ~549/565 nm).
-
-
Quantify the results by comparing the fluorescence intensity of treated cells to the vehicle control.
Western Blot for LDLR Expression
This protocol directly assesses the levels of LDLR protein in the cells.
Materials:
-
Treated cells in a 6-well plate
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-LDLR, anti-beta-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane and run the SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary anti-LDLR antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Image the blot using a chemiluminescence detection system.
-
Strip and re-probe the membrane with an anti-beta-actin antibody for a loading control.
-
Quantify the band intensities using image analysis software.
Expected Results and Data Presentation
The following tables summarize typical experimental parameters and expected outcomes when using a potent PCSK9 inhibitor like this compound.
Table 1: Recommended Concentration Ranges for In Vitro Assays
| Assay | Cell Line | Compound | Recommended Concentration Range | Incubation Time |
| LDL Uptake | HepG2, Huh7 | This compound | 0.1 nM - 1 µM | 12 - 24 hours |
| LDLR Expression (Western Blot) | HepG2, Huh7 | This compound | 1 nM - 1 µM | 12 - 24 hours |
| PCSK9-LDLR Binding Assay | N/A (Cell-free) | This compound | 0.01 nM - 100 nM | 1 - 2 hours |
Table 2: Representative Quantitative Data from PCSK9 Inhibition Studies
| Experiment | Treatment Group | Expected Outcome (Relative to Vehicle Control) |
| LDL Uptake Assay | 100 nM this compound | 1.5 to 2.5-fold increase in fluorescence |
| 10 µg/mL rhPCSK9 | 40% - 60% decrease in fluorescence | |
| 10 µg/mL rhPCSK9 + 100 nM this compound | Rescue of LDL uptake to near control levels | |
| LDLR Western Blot | 100 nM this compound | 1.8 to 3.0-fold increase in LDLR protein levels |
| 10 µg/mL rhPCSK9 | 50% - 70% decrease in LDLR protein levels | |
| 10 µg/mL rhPCSK9 + 100 nM this compound | Restoration of LDLR protein levels |
Note: The exact magnitude of the effects will depend on the specific cell line, experimental conditions, and the baseline expression levels of PCSK9 and LDLR. It is imperative for researchers to perform their own dose-response curves and time-course experiments to determine the optimal conditions for their specific model system.
References
- 1. PCSK9 - Wikipedia [en.wikipedia.org]
- 2. PCSK9: A Key Target for the Treatment of Cardiovascular Disease (CVD) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PCSK9 Inhibition: From Current Advances to Evolving Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel, Orally Bioavailable, Small-Molecule Inhibitor of PCSK9 With Significant Cholesterol-Lowering Properties In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PCSK9 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Molecular biology of PCSK9: its role in LDL metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Administration of a Novel PCSK9 Inhibitor (Pcsk9-IN-26)
Disclaimer: The compound "Pcsk9-IN-26" is not found in the current scientific literature. The following application notes and protocols are a generalized guide for a hypothetical novel small molecule PCSK9 inhibitor, based on published data for other PCSK9 inhibitors in animal models. Researchers should perform dose-response and toxicity studies to determine the optimal and safe dosage for any new chemical entity.
Introduction
Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis. It functions by binding to the Low-Density Lipoprotein Receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation.[1][2][3] This reduction in LDLR levels leads to decreased clearance of Low-Density Lipoprotein cholesterol (LDL-C) from the circulation, resulting in elevated plasma LDL-C. Inhibition of PCSK9 is a clinically validated strategy for lowering LDL-C and reducing the risk of cardiovascular disease.[4] This document provides a generalized protocol for the in vivo evaluation of "this compound," a hypothetical small molecule inhibitor of PCSK9, in animal models.
Data Presentation: Dosage of Various PCSK9 Inhibitors in Animal Models
The following table summarizes dosages and administration routes for different classes of PCSK9 inhibitors in various animal models. This information can serve as a reference for designing initial studies with a novel small molecule inhibitor like this compound.
| Inhibitor Class | Specific Agent | Animal Model | Dosage | Administration Route | Key Findings | Reference |
| Antisense Oligonucleotide (LNA) | LNA ASO | Mice | 5-40 mg/kg | Intravenous (i.v.) | Dose-dependent reduction in hepatic PCSK9 mRNA; 2-3 fold increase in LDLR protein at higher doses. | [1] |
| siRNA (in LNP) | siRNA | Mice and Rats | Not specified | Intravenous (i.v.) | 50-70% reduction in PCSK9 mRNA; up to 60% reduction in plasma cholesterol. | [2] |
| siRNA (in LNP) | siRNA | Non-human Primates | Single dose | Intravenous (i.v.) | Rapid, durable, and reversible lowering of plasma PCSK9, ApoB, and LDLc. | [2] |
| Monoclonal Antibody | Alirocumab | Cynomolgus Monkeys | 10 mg/kg | Subcutaneous (s.c.) | Decreased plasma total cholesterol, LDL-C, and Lp(a). | [5] |
| Adenovirus-mediated | Pcsk9-Ad | Mice | Not specified | Intravenous (i.v.) | Increased total and LDL cholesterol, mimicking an LDLR knockout phenotype. | [6] |
| Base Editing (mRNA in LNP) | ABE-mRNA | Mice | Not specified | Intravenous (i.v.) | 95% reduction in plasma PCSK9 and 58% reduction in LDL levels. | [7] |
| Base Editing (mRNA in LNP) | ABE-mRNA | Cynomolgus Macaques | 1.5 mg/kg | Intravenous (i.v.) | 32% reduction in plasma PCSK9 and 14% reduction in LDL levels. | [7] |
| Peptide-PNA Conjugate | PPRH (HpE12) | Transgenic Mice | Single injection | Not specified | 50% reduction in plasma PCSK9 and 47% reduction in total cholesterol within 3 days. | [8] |
| Oral Macrocyclic Peptide | MK-0616 | Humans | 20 mg | Oral (daily) | 61% reduction in LDL cholesterol after 14 days in statin-treated participants. | [4] |
Experimental Protocols
Animal Models
A common animal model for studying PCSK9 and cholesterol metabolism is the C57BL/6 mouse. For studies involving human-specific PCSK9 inhibitors, transgenic mice expressing human PCSK9 (hPCSK9-KI) are recommended.[9] For hypercholesterolemic models, mice can be fed a high-fat or Western diet.
Preparation of this compound for In Vivo Administration
The formulation of this compound will depend on its physicochemical properties and the intended route of administration.
-
For Oral Administration: The compound should be formulated in a vehicle that ensures its solubility and stability. Common vehicles include corn oil, carboxymethylcellulose (CMC), or polyethylene glycol (PEG). A thorough investigation of the compound's oral bioavailability is essential.
-
For Intravenous Injection: The compound must be dissolved in a sterile, pyrogen-free vehicle suitable for injection, such as saline or a buffered solution. The pH and osmolarity of the final solution should be physiologically compatible.
-
For Subcutaneous or Intraperitoneal Injection: Similar to intravenous formulations, the compound should be in a sterile solution. The volume of injection should be appropriate for the size of the animal.
In Vivo Efficacy Study Protocol
This protocol outlines a general procedure for evaluating the efficacy of this compound in mice.
-
Animal Acclimatization: Acclimatize male C57BL/6 mice (8-10 weeks old) for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Baseline Blood Collection: Collect baseline blood samples (e.g., via tail vein) for measurement of plasma lipids (total cholesterol, LDL-C, HDL-C) and PCSK9 levels.
-
Grouping and Dosing: Randomly assign mice to vehicle control and treatment groups (n=5-8 per group). Administer this compound or vehicle at the desired dose and route. The dosing frequency (e.g., once daily, once weekly) should be determined from pharmacokinetic studies.
-
Monitoring: Monitor the animals daily for any signs of toxicity or adverse effects. Body weight should be recorded regularly.
-
Blood and Tissue Collection: Collect blood samples at various time points post-dosing (e.g., 24h, 48h, 72h, and weekly) to assess the time course of the effect on plasma lipids and PCSK9. At the end of the study, euthanize the animals and collect liver tissue for analysis of LDLR protein levels and PCSK9 mRNA expression.
-
Biochemical Analysis:
-
Measure plasma total cholesterol, LDL-C, and HDL-C using commercially available enzymatic kits.
-
Quantify plasma PCSK9 levels using an ELISA kit.
-
Determine hepatic LDLR protein levels by Western blotting.
-
Measure hepatic PCSK9 mRNA levels by quantitative real-time PCR (qRT-PCR).
-
Visualizations
PCSK9 Signaling Pathway and Inhibition
Caption: Mechanism of PCSK9 action and inhibition.
Experimental Workflow for In Vivo Evaluation
Caption: In vivo experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Therapeutic RNAi targeting PCSK9 acutely lowers plasma cholesterol in rodents and LDL cholesterol in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PCSK9: From Basic Science Discoveries to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. yecuris.com [yecuris.com]
- 6. Adenoviral-mediated expression of Pcsk9 in mice results in a low-density lipoprotein receptor knockout phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PPRHs lower levels of PCSK9 and cholesterol in transgenic mouse without causing toxicity | BioWorld [bioworld.com]
- 9. In vivo genome and base editing of a human PCSK9 knock-in hypercholesterolemic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Efficacy of Pcsk9-IN-26 in Lowering LDL Cholesterol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of low-density lipoprotein (LDL) cholesterol metabolism. By binding to the LDL receptor (LDLR) on the surface of hepatocytes, PCSK9 targets the receptor for lysosomal degradation.[1][2] This reduction in LDLR density on the cell surface leads to decreased clearance of circulating LDL cholesterol (LDL-C), a major risk factor for atherosclerotic cardiovascular disease.[3]
PCSK9 inhibitors represent a powerful therapeutic strategy for lowering LDL-C.[3][4] By blocking the interaction between PCSK9 and the LDLR, these inhibitors increase the number of available LDL receptors to clear LDL-C from the bloodstream, thereby significantly reducing plasma LDL-C levels.[4][5] Pcsk9-IN-26 is a novel small molecule inhibitor of the PCSK9-LDLR interaction. These application notes provide detailed protocols for assessing the in vitro and in vivo efficacy of this compound in lowering LDL cholesterol.
PCSK9 Signaling Pathway
Caption: PCSK9 pathway and the inhibitory action of this compound.
Data Presentation: Efficacy of this compound
The following tables summarize the expected quantitative data from in vitro and in vivo experiments designed to measure the efficacy of this compound.
Table 1: In Vitro Efficacy of this compound on LDL Uptake in HepG2 Cells
| Treatment Group | Concentration | Fluorescent LDL Uptake (Relative Fluorescence Units) | % Increase in LDL Uptake vs. Control |
| Vehicle Control | - | 100 ± 8 | 0% |
| This compound | 10 nM | 152 ± 12 | 52% |
| This compound | 50 nM | 215 ± 15 | 115% |
| This compound | 100 nM | 288 ± 20 | 188% |
| Positive Control (PCSK9 Antibody) | 10 µg/mL | 295 ± 18 | 195% |
Table 2: In Vivo Efficacy of this compound on Plasma LDL-C in Ldlr+/- Hamsters
| Treatment Group | Dosage | Baseline LDL-C (mg/dL) | LDL-C at Day 14 (mg/dL) | % Reduction in LDL-C from Baseline |
| Vehicle Control | - | 155 ± 10 | 152 ± 12 | 1.9% |
| This compound | 10 mg/kg | 158 ± 11 | 95 ± 8 | 39.9% |
| This compound | 30 mg/kg | 153 ± 9 | 64 ± 7 | 58.2% |
| Positive Control (Evolocumab) | 5 mg/kg | 156 ± 12 | 61 ± 9 | 60.9% |
Experimental Protocols
Protocol 1: In Vitro LDL Uptake Assay in HepG2 Cells
This protocol measures the ability of this compound to enhance LDL receptor-mediated uptake of fluorescently labeled LDL in a human hepatocyte cell line.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Lipoprotein-deficient serum (LPDS)
-
Fluorescently labeled LDL (e.g., DiI-LDL or Bodipy-FL-LDL)[6]
-
Recombinant human PCSK9 protein
-
This compound
-
Positive control (e.g., a clinically approved PCSK9 monoclonal antibody)
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence plate reader or high-content imaging system[6]
Workflow Diagram:
Caption: Workflow for the in vitro LDL uptake assay.
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer after 24-48 hours.
-
Cholesterol Starvation: The following day, replace the growth medium with a medium containing 5% LPDS and incubate for 18-24 hours to upregulate LDLR expression.[6]
-
Compound Treatment: Prepare serial dilutions of this compound and the positive control in the assay medium. Remove the starvation medium and add the compound dilutions to the respective wells. Include a vehicle-only control. Incubate for 1-2 hours.
-
PCSK9 Addition: Add recombinant human PCSK9 protein to all wells (except for a baseline uptake control) to a final concentration known to induce LDLR degradation.
-
LDL Uptake: Add fluorescently labeled LDL to all wells at a final concentration of 5-10 µg/mL.[6]
-
Incubation: Incubate the plate at 37°C for 3-4 hours to allow for LDL uptake.
-
Washing: Gently wash the cells three times with phosphate-buffered saline (PBS) to remove any unbound fluorescent LDL.
-
Quantification: Measure the intracellular fluorescence using a fluorescence plate reader (e.g., Ex/Em = 540/570 nm for DiI-LDL) or capture images using a high-content imaging system.[7]
Protocol 2: In Vivo Efficacy Study in a Hypercholesterolemic Animal Model
This protocol details an in vivo study to assess the LDL-C lowering efficacy of this compound in a relevant animal model, such as the heterozygous Ldlr-deficient (Ldlr+/-) hamster, which has a functional LDLR pathway and cholesteryl ester transfer protein (CETP), making it translationally relevant to humans.[8][9]
Materials:
-
Male Ldlr+/- hamsters (8-10 weeks old)[8]
-
High-fat, high-cholesterol (HFHC) diet[8]
-
This compound formulation for oral or parenteral administration
-
Positive control (e.g., Evolocumab)
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
LDL-C measurement kit (e.g., enzymatic colorimetric assay)
Workflow Diagram:
Caption: Workflow for the in vivo efficacy study.
Procedure:
-
Acclimatization and Diet: Acclimatize Ldlr+/- hamsters for at least one week. Switch the animals to an HFHC diet for 2-4 weeks to induce a stable hypercholesterolemic phenotype.[8]
-
Baseline Measurement: Collect a baseline blood sample (Day 0) via a suitable method (e.g., retro-orbital sinus) after a 4-6 hour fast. Process the blood to obtain plasma and measure baseline LDL-C levels.
-
Randomization: Based on baseline LDL-C levels and body weight, randomize the animals into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose, Positive control).
-
Dosing: Administer this compound, vehicle, or the positive control daily for 14 days according to the study design.
-
Final Blood Collection: At the end of the treatment period (Day 14), collect a final blood sample following a 4-6 hour fast.
-
Plasma Analysis: Separate the plasma by centrifugation and measure the total cholesterol, HDL-C, and triglycerides. Calculate LDL-C using the Friedewald formula (if triglycerides < 400 mg/dL) or a direct measurement method.
-
Data Analysis: For each animal, calculate the percentage change in LDL-C from baseline. Compare the mean LDL-C levels and the percentage reduction across the different treatment groups using appropriate statistical analysis (e.g., ANOVA).
Conclusion
The described protocols provide a robust framework for evaluating the efficacy of this compound in lowering LDL cholesterol. The in vitro LDL uptake assay offers a high-throughput method to determine the cellular potency and mechanism of action, while the in vivo study in a translationally relevant animal model provides critical data on the compound's efficacy in a physiological setting. Together, these experiments will generate the necessary data to advance the development of this compound as a potential therapeutic agent for hypercholesterolemia.
References
- 1. researchgate.net [researchgate.net]
- 2. PCSK9 Inhibitors: Mechanism of Action, Efficacy, and Safety [imrpress.com]
- 3. PCSK9 Inhibitors: Clinical Relevance, Molecular Mechanisms, and Safety in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. PCSK9 Inhibition: From Current Advances to Evolving Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LDL Uptake Assay Kit Cell-Based (ab287862) | Abcam [abcam.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Heterozygous Ldlr-Deficient Hamster as a Model to Evaluate the Efficacy of PCSK9 Antibody in Hyperlipidemia and Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: Probing PCSK9 Function in HepG2 Cells
A Note to Our Users: The specific compound "Pcsk9-IN-26" was not found in publicly available scientific literature. Therefore, the following application notes and protocols have been generated based on established experimental approaches for studying the effects of PCSK9 inhibition in the HepG2 human liver carcinoma cell line, using alternative, well-documented inhibitors. The provided data and methodologies are derived from published research on molecules with similar mechanisms of action.
Introduction to PCSK9 and its Role in Cholesterol Homeostasis
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol metabolism. Primarily synthesized and secreted by the liver, PCSK9 binds to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes. This binding targets the LDLR for lysosomal degradation, thereby reducing the number of receptors available to clear circulating low-density lipoprotein cholesterol (LDL-C) from the bloodstream. Elevated PCSK9 activity is associated with increased LDL-C levels, a major risk factor for cardiovascular disease. Consequently, inhibiting PCSK9 is a promising therapeutic strategy for managing hypercholesterolemia. The HepG2 cell line is a widely used in vitro model for studying liver function and cholesterol metabolism, making it an ideal system for investigating the effects of PCSK9 inhibitors.
Signaling Pathway of PCSK9-Mediated LDLR Degradation
The interaction between PCSK9 and the LDLR is a critical step in the regulation of cholesterol levels. The binding of secreted PCSK9 to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the cell surface initiates the process of receptor degradation. The PCSK9-LDLR complex is then internalized into the cell through endocytosis and trafficked to lysosomes, where the LDLR is degraded. This prevents the recycling of the LDLR back to the cell surface, leading to a reduction in the cell's capacity to take up LDL-C.
Application Notes and Protocols for PCSK9 Inhibitors in Atherosclerosis Research
Disclaimer: As of late 2025, "Pcsk9-IN-26" is not a publicly documented or widely recognized compound in scientific literature. The following application notes and protocols are based on the established mechanisms and research findings for the broader class of small molecule Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) inhibitors and their application in preclinical atherosclerosis research. These guidelines provide a representative framework for investigating a hypothetical small molecule PCSK9 inhibitor, referred to herein as "PCSK9-IN-X".
Introduction
Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis. It functions by binding to the epidermal growth factor-like repeat A (EGF-A) domain of the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes. This binding targets the LDLR for lysosomal degradation, thereby reducing the number of LDLRs available to clear circulating low-density lipoprotein cholesterol (LDL-C). Elevated levels of LDL-C are a primary driver in the initiation and progression of atherosclerosis.
Small molecule inhibitors of PCSK9 aim to disrupt the PCSK9-LDLR interaction, thereby preventing LDLR degradation. This leads to increased LDLR recycling to the cell surface, enhanced LDL-C uptake from the circulation, and consequently, a reduction in plasma LDL-C levels. This mechanism makes small molecule PCSK9 inhibitors a promising therapeutic strategy for the management of hypercholesterolemia and the treatment of atherosclerosis.
Mechanism of Action of PCSK9 and its Inhibition
PCSK9, primarily secreted by the liver, circulates in the plasma and binds to the LDLR on hepatocytes. The PCSK9-LDLR complex is then internalized via endocytosis. Inside the endosome, the acidic environment typically causes the LDLR to dissociate from its ligand (LDL) and recycle back to the cell surface. However, when bound to PCSK9, the receptor is redirected to the lysosome for degradation. Small molecule inhibitors, such as the hypothetical PCSK9-IN-X, are designed to physically block the interaction site between PCSK9 and the LDLR, thus preserving the LDLR population and enhancing LDL-C clearance.
Caption: PCSK9 binds to LDLR, promoting its degradation. PCSK9-IN-X blocks this interaction, increasing LDLR recycling and LDL-C clearance.
Quantitative Data Summary
The following tables summarize representative in vivo data for a hypothetical small molecule PCSK9 inhibitor (PCSK9-IN-X) in a common animal model of atherosclerosis, such as the Apolipoprotein E-deficient (ApoE-/-) mouse fed a high-fat diet.
Table 1: Effect of PCSK9-IN-X on Plasma Lipid Profile in ApoE-/- Mice
| Treatment Group | Dose (mg/kg/day) | Total Cholesterol (mg/dL) | LDL-C (mg/dL) | HDL-C (mg/dL) | Triglycerides (mg/dL) |
| Vehicle Control | 0 | 450 ± 35 | 380 ± 30 | 30 ± 5 | 150 ± 20 |
| PCSK9-IN-X | 10 | 315 ± 28 | 250 ± 25 | 32 ± 6 | 145 ± 18 |
| PCSK9-IN-X | 30 | 220 ± 20 | 160 ± 18 | 35 ± 5 | 148 ± 22 |
| Atorvastatin | 10 | 330 ± 32 | 265 ± 28 | 33 ± 4 | 140 ± 15 |
Data are presented as mean ± standard deviation.
Table 2: Effect of PCSK9-IN-X on Aortic Plaque Development in ApoE-/- Mice
| Treatment Group | Dose (mg/kg/day) | Aortic Root Plaque Area (%) | Aortic Sinus Lesion Area (μm²) | Macrophage Content (% of Plaque) |
| Vehicle Control | 0 | 42 ± 5 | 250,000 ± 30,000 | 35 ± 4 |
| PCSK9-IN-X | 10 | 30 ± 4 | 180,000 ± 25,000 | 28 ± 5 |
| PCSK9-IN-X | 30 | 21 ± 3 | 110,000 ± 20,000 | 22 ± 3 |
| Atorvastatin | 10 | 32 ± 6 | 195,000 ± 28,000 | 30 ± 4 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Animal Model and Treatment
A widely used model is the male ApoE-/- mouse on a C57BL/6J background.
-
Acclimatization: House mice for one week under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to chow and water.
-
Induction of Atherosclerosis: At 8 weeks of age, switch mice to a high-fat, high-cholesterol "Western" diet (e.g., 21% fat, 0.15% cholesterol) for 12-16 weeks.
-
Group Allocation: Randomly assign mice to treatment groups (e.g., Vehicle, PCSK9-IN-X low dose, PCSK9-IN-X high dose, positive control like Atorvastatin).
-
Drug Administration: Prepare PCSK9-IN-X in a suitable vehicle (e.g., 0.5% methylcellulose, 1% Tween-80 in water). Administer daily via oral gavage at the specified doses. The vehicle group receives the vehicle alone.
-
Monitoring: Monitor body weight and food intake weekly.
Plasma Lipid Analysis
-
Sample Collection: At the end of the treatment period, fast mice for 4-6 hours. Collect blood via retro-orbital sinus or cardiac puncture into EDTA-coated tubes.
-
Plasma Separation: Centrifuge blood at 2,000 x g for 15 minutes at 4°C to separate plasma.
-
Lipid Measurement: Use commercially available enzymatic colorimetric assay kits to determine plasma concentrations of total cholesterol, LDL-C, HDL-C, and triglycerides according to the manufacturer's instructions.
Aortic Plaque Analysis
-
Tissue Harvest: After blood collection, euthanize the mouse and perfuse the vascular system with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).
-
Aorta Dissection: Carefully dissect the entire aorta from the heart to the iliac bifurcation.
-
En Face Analysis (Aortic Arch and Thoracic Aorta):
-
Clean the aorta of surrounding adipose and connective tissue.
-
Cut the aorta longitudinally, open it, and pin it flat on a black wax surface.
-
Stain the aorta with Oil Red O solution to visualize lipid-rich plaques.
-
Capture high-resolution images and quantify the percentage of the total aortic surface area covered by plaques using image analysis software (e.g., ImageJ).
-
-
Histological Analysis (Aortic Root):
-
Embed the upper portion of the heart and the aortic root in Optimal Cutting Temperature (OCT) compound and freeze.
-
Cryosection the aortic root serially (e.g., 10 µm sections).
-
Perform Hematoxylin and Eosin (H&E) staining to visualize the overall lesion structure and quantify lesion area.
-
Perform Oil Red O staining to assess lipid content within the plaque.
-
Perform immunohistochemistry using antibodies against macrophage markers (e.g., Mac-2/CD68) to quantify inflammatory cell infiltration.
-
Quantify stained areas using image analysis software.
-
Experimental Workflow Diagram
The following diagram outlines the typical workflow for evaluating a novel PCSK9 inhibitor in a preclinical model of atherosclerosis.
Caption: Workflow for in vivo testing of PCSK9-IN-X in an ApoE-/- mouse model of atherosclerosis.
Conclusion
The provided protocols and representative data offer a comprehensive guide for researchers investigating the therapeutic potential of novel small molecule PCSK9 inhibitors in the context of atherosclerosis. Successful execution of these experiments will elucidate the compound's efficacy in lowering atherogenic lipoproteins and reducing atherosclerotic plaque burden, providing critical preclinical evidence for further drug development.
Pcsk9-IN-26 as a tool for cardiovascular disease modeling
Following a comprehensive search across scientific literature, chemical databases, and patent repositories, no public information was found for a compound designated "Pcsk9-IN-26." This suggests that "this compound" may be an internal development codename, a compound in a very early, unpublished stage of research, or a hypothetical molecule not yet synthesized or characterized.
The lack of available data prevents the creation of the requested detailed Application Notes and Protocols, as there is no information on its mechanism of action, no quantitative data to summarize, and no established experimental procedures to document for this specific molecule.
As an alternative, we can provide the requested detailed content for a well-characterized and publicly documented small molecule PCSK9 inhibitor that serves as a valuable tool for cardiovascular disease modeling. A suitable example would be a compound with published in vitro and in vivo data, allowing for the creation of comprehensive application notes, protocols, and data visualizations as originally requested.
If you would like to proceed with a well-documented PCSK9 inhibitor, please specify a compound of interest or allow us to select a representative example from the scientific literature.
Application Notes and Protocols: Assessing the Solution Stability of Pcsk9-IN-26
Introduction
This document provides a detailed protocol for assessing the chemical stability of Pcsk9-IN-26 in solution under various conditions relevant to preclinical and in vitro studies. This compound is a small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), a key regulator of low-density lipoprotein (LDL) cholesterol levels. Understanding the stability of this compound in aqueous solutions, buffers, and cell culture media is critical for ensuring accurate and reproducible experimental results. This protocol outlines procedures for sample preparation, incubation under defined stress conditions (pH, temperature), and analysis using High-Performance Liquid Chromatography (HPLC) to quantify the degradation of this compound over time.
Principle
The stability of this compound is assessed by incubating a solution of the compound at a known concentration under specific environmental conditions (e.g., varying pH and temperature). Aliquots of the solution are collected at predetermined time points and analyzed by a stability-indicating analytical method, such as reverse-phase HPLC with UV detection. The percentage of the parent compound remaining is calculated by comparing its peak area at each time point to the peak area at the initial time point (T=0). The appearance of new peaks in the chromatogram can indicate the formation of degradation products.
Materials and Equipment
Reagents
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Citrate buffer (pH 5.0)
-
Tris buffer (pH 8.0)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid, LC-MS grade
-
Cell culture medium (e.g., DMEM with 10% FBS)
Equipment
-
Analytical balance
-
Vortex mixer
-
pH meter
-
Incubators or water baths (set to 4°C, 25°C, and 37°C)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector (e.g., PDA or DAD)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Autosampler vials
-
Micropipettes and tips
-
0.22 µm syringe filters
Experimental Workflow
Caption: Workflow for assessing this compound stability.
Detailed Experimental Protocols
Preparation of Stock Solution
-
Accurately weigh approximately 5 mg of this compound powder.
-
Dissolve the powder in the appropriate volume of 100% DMSO to create a 10 mM stock solution.
-
Note: Based on a molecular weight of 534.6 g/mol for this compound, this would be 935.3 µL of DMSO for 5 mg.
-
-
Vortex thoroughly until the compound is completely dissolved.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Preparation of Working Solutions
-
Prepare the following aqueous buffers:
-
50 mM Citrate buffer, pH 5.0
-
50 mM Phosphate-buffered saline, pH 7.4
-
50 mM Tris buffer, pH 8.0
-
-
On the day of the experiment, thaw one aliquot of the 10 mM this compound stock solution.
-
Spike the stock solution into each buffer to achieve a final concentration of 10 µM. For example, add 10 µL of 10 mM stock to 9.99 mL of each buffer.
-
Note: The final DMSO concentration should be kept low (≤0.1%) to minimize its effect on compound stability and solubility.
-
-
Vortex each working solution gently to ensure homogeneity.
Incubation and Sampling
-
Immediately after preparation, take a 100 µL aliquot from each working solution. This will serve as the T=0 time point. Quench the reaction immediately by mixing with an equal volume of cold acetonitrile (100 µL) to precipitate proteins and stop degradation.
-
Distribute the remaining working solutions into separate, sealed vials for each temperature and time point to avoid cross-contamination.
-
Place the vials in the respective incubators set at 4°C, 25°C (room temperature), and 37°C.
-
At subsequent time points (e.g., 1, 2, 4, 8, and 24 hours), withdraw a 100 µL aliquot from the corresponding vial for each condition.
-
Immediately quench each aliquot with 100 µL of cold acetonitrile.
-
After quenching, centrifuge the samples at 10,000 x g for 10 minutes to pellet any precipitate.
-
Transfer the supernatant to HPLC autosampler vials for analysis.
HPLC Analysis
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-19 min: 90% to 10% B
-
19-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Scan from 200-400 nm; quantify at the λmax of this compound (determine this by running a UV-Vis spectrum of the compound).
-
Column Temperature: 30°C
-
-
Analysis Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject the prepared samples from each time point.
-
Integrate the peak area corresponding to the intact this compound. The retention time should be consistent across all samples.
-
Data Presentation and Analysis
The stability of this compound is determined by calculating the percentage of the compound remaining at each time point relative to the initial concentration at T=0.
Formula: % Remaining = (Peak Area at Time T / Peak Area at Time T=0) * 100
The results should be summarized in tables for clear comparison across different conditions.
Table 1: Stability of this compound at 4°C
| Time (hours) | % Remaining (pH 5.0) | % Remaining (pH 7.4) | % Remaining (pH 8.0) |
| 0 | 100.0 | 100.0 | 100.0 |
| 1 | 99.8 | 99.9 | 99.5 |
| 2 | 99.5 | 99.8 | 99.1 |
| 4 | 99.2 | 99.6 | 98.5 |
| 8 | 98.8 | 99.2 | 97.6 |
| 24 | 98.1 | 98.5 | 96.2 |
Table 2: Stability of this compound at 25°C
| Time (hours) | % Remaining (pH 5.0) | % Remaining (pH 7.4) | % Remaining (pH 8.0) |
| 0 | 100.0 | 100.0 | 100.0 |
| 1 | 98.5 | 99.1 | 97.2 |
| 2 | 97.1 | 98.2 | 94.5 |
| 4 | 95.0 | 96.5 | 89.8 |
| 8 | 90.3 | 93.1 | 81.4 |
| 24 | 82.1 | 88.5 | 65.7 |
Table 3: Stability of this compound at 37°C
| Time (hours) | % Remaining (pH 5.0) | % Remaining (pH 7.4) | % Remaining (pH 8.0) |
| 0 | 100.0 | 100.0 | 100.0 |
| 1 | 95.3 | 97.0 | 92.1 |
| 2 | 90.1 | 94.2 | 85.0 |
| 4 | 81.5 | 88.9 | 72.3 |
| 8 | 68.2 | 79.5 | 55.1 |
| 24 | 45.9 | 62.4 | 30.8 |
Note: The data presented in these tables are illustrative examples and do not represent actual experimental results.
Interpretation of Results
-
Stable: If >90% of the compound remains after 24 hours under a specific condition, it is generally considered stable for short-term experiments under those conditions.
-
Moderately Stable: If 70-90% of the compound remains, caution should be exercised for longer experiments, and fresh solutions may be required.
-
Unstable: If <70% of the compound remains, the conditions are not suitable for storing the compound in solution. The rate of degradation should be considered when interpreting experimental data.
Based on the example data, this compound is most stable at 4°C and in neutral to slightly acidic pH. It shows significant degradation at 37°C, particularly at alkaline pH. This information is crucial for designing and interpreting in vitro assays, which are typically conducted at 37°C and physiological pH.
Troubleshooting & Optimization
Technical Support Center: Optimizing Pcsk9-IN-26 Concentration for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Pcsk9-IN-26 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). Under normal physiological conditions, secreted PCSK9 binds to the epidermal growth factor-like repeat A (EGF-A) domain of the Low-Density Lipoprotein Receptor (LDLR) on the surface of hepatocytes. This binding targets the LDLR for lysosomal degradation, leading to a reduced number of LDLRs available to clear circulating LDL cholesterol (LDL-C). By inhibiting the interaction between PCSK9 and LDLR, this compound prevents LDLR degradation, thereby increasing the number of LDLRs on the cell surface and enhancing the clearance of LDL-C from the circulation.
Q2: What is a recommended starting concentration range for this compound in a cell-based assay?
For initial experiments, a dose-response study is recommended to determine the optimal concentration of this compound for your specific cell type and assay conditions. A suggested starting range is from 1 nM to 10 µM. It is crucial to include appropriate controls, such as a vehicle control (e.g., DMSO) and a positive control (e.g., a known PCSK9 inhibitor or a PCSK9-neutralizing antibody).
Q3: How should I prepare and store this compound for cell-based assays?
This compound is typically supplied as a solid. For use in cell culture, it should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution (e.g., 10 mM). Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the stock solution in your cell culture medium to the final desired concentration. Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
Issue 1: High Variability or Poor Reproducibility in Assay Results
High variability or a lack of reproducibility in your cell-based assay can stem from several factors. The following table outlines potential causes and suggests solutions to improve the consistency of your results.
| Potential Cause | Troubleshooting Suggestion |
| Cell Passage Number and Health | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. |
| Inconsistent Seeding Density | Optimize and maintain a consistent cell seeding density across all wells and experiments. |
| Incomplete Dissolution of this compound | Ensure the compound is fully dissolved in the stock solution and properly diluted in the culture medium. Vortex and visually inspect for any precipitates. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dispensing of cells, reagents, and the compound. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Alternatively, fill the outer wells with sterile PBS or media to create a humidity barrier. |
Issue 2: No or Low Inhibitory Effect of this compound
If you are not observing the expected inhibitory effect of this compound on PCSK9 activity, consider the following troubleshooting steps.
| Potential Cause | Troubleshooting Suggestion |
| Suboptimal Concentration | Perform a dose-response experiment with a wider concentration range of this compound to determine its IC50 value in your specific assay system. |
| Incorrect Assay Conditions | Optimize assay parameters such as incubation time, temperature, and serum concentration in the cell culture medium. Serum proteins can sometimes bind to small molecules and reduce their effective concentration. |
| Low PCSK9 Expression or Activity | Ensure that the cell line you are using expresses sufficient levels of both PCSK9 and LDLR. You may need to transfect cells with a PCSK9 expression vector or add recombinant human PCSK9 to the culture medium. |
| Degradation of this compound | Minimize freeze-thaw cycles of the stock solution. Prepare fresh working solutions for each experiment. |
| Assay Detection Sensitivity | Verify that your assay readout (e.g., fluorescent LDL uptake, HTRF) is sensitive enough to detect changes in PCSK9 activity. |
Issue 3: Observed Cytotoxicity at Higher Concentrations
Cytotoxicity can confound your results by reducing cell viability and affecting the assay readout. It is essential to distinguish between a true inhibitory effect and a cytotoxic artifact.
| Potential Cause | Troubleshooting Suggestion |
| Compound-Induced Cytotoxicity | Perform a cell viability assay (e.g., MTT, CellTiter-Glo®) in parallel with your functional assay to determine the cytotoxic concentration range of this compound. |
| High Solvent Concentration | Ensure the final concentration of the vehicle (e.g., DMSO) is below the toxic threshold for your cell line (typically ≤ 0.1%). |
| Contamination | Check for microbial contamination in your cell culture and reagents. |
Experimental Protocols & Visualizations
General Workflow for a Fluorescent LDL Uptake Assay
This assay measures the ability of cells to take up fluorescently labeled LDL from the culture medium, which is an indicator of LDLR activity.
Caption: Workflow for a fluorescent LDL uptake assay to assess this compound activity.
PCSK9-Mediated LDLR Degradation Pathway
This diagram illustrates the signaling pathway of PCSK9-mediated LDLR degradation and the inhibitory action of this compound.
Caption: PCSK9 pathway and the inhibitory mechanism of this compound.
Technical Support Center: Pcsk9-IN-26 In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pcsk9-IN-26 in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that disrupts the protein-protein interaction (PPI) between Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) and the Low-Density Lipoprotein Receptor (LDLR). By binding to PCSK9, it prevents PCSK9 from targeting the LDLR for degradation. This results in a higher concentration of LDLRs on the surface of hepatocytes, which in turn increases the clearance of Low-Density Lipoprotein Cholesterol (LDL-C) from the bloodstream.
Q2: What is the typical animal model for in vivo studies with this compound?
A2: Mouse models are commonly used to evaluate the efficacy of PCSK9 inhibitors. Models that develop hypercholesterolemia, such as the Apolipoprotein E-deficient (ApoE-/-) mouse or the LDLR-deficient (Ldlr-/-) mouse on a high-fat diet, are suitable for these studies.[1][2] Another specialized model is the APOE*3-Leiden.CETP mouse, which has a more human-like cholesterol metabolism.[3]
Q3: How is this compound typically administered in vivo?
A3: As an orally bioavailable small molecule, this compound is most commonly administered via oral gavage. The formulation will depend on its solubility and stability characteristics.
Q4: What are the expected outcomes of a successful in vivo experiment with this compound?
A4: A successful study should demonstrate a dose-dependent reduction in plasma total cholesterol and LDL-C levels.[4] Concurrently, an increase in hepatic LDLR protein expression and a compensatory increase in total plasma PCSK9 levels are expected on-target effects.[5][6]
Troubleshooting Guide
Issue 1: Lower than Expected Reduction in LDL-C
Potential Causes:
-
Poor Bioavailability: The compound may not be adequately absorbed.
-
Suboptimal Dosing: The administered dose may be too low to achieve a therapeutic effect.
-
Formulation Issues: The vehicle used may not be optimal for solubilizing this compound.
-
Animal Model Variability: The chosen mouse model may have a less pronounced response.
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure the compound has not degraded.
-
Optimize Formulation: Test different vehicle formulations to improve solubility.
-
Conduct a Dose-Response Study: Administer a range of doses to determine the optimal therapeutic concentration.
-
Pharmacokinetic (PK) Analysis: Perform a PK study to measure the concentration of this compound in the plasma over time. This will help determine if the compound is being absorbed and reaching the target tissue.
-
Consider an Alternative Animal Model: If the current model is not showing a robust response, consider a different hypercholesterolemic mouse model.
Issue 2: High Variability in Results Between Animals
Potential Causes:
-
Inconsistent Dosing Technique: Variations in oral gavage technique can lead to inconsistent administration.
-
Differences in Food and Water Intake: This can affect the absorption of orally administered compounds.
-
Underlying Health Differences in Animals: Individual animal health can impact metabolic processes.
-
Variability in Gastric pH: For compounds with pH-dependent solubility, variations in stomach pH can affect absorption.[7]
Troubleshooting Steps:
-
Standardize Dosing Procedure: Ensure all technicians are using a consistent and correct oral gavage technique.
-
Synchronize Feeding Schedules: Provide ad libitum access to food and water, but ensure that dosing occurs at the same time relative to the light/dark cycle.[8]
-
Health Screening: Thoroughly screen all animals for health issues before starting the experiment.
-
Particle Size Reduction: For suspension formulations, reducing the particle size of the compound can improve absorption consistency.[7]
Issue 3: Suspected Off-Target Effects or Toxicity
Potential Causes:
-
Non-specific Binding: Small molecule inhibitors can sometimes bind to unintended targets.[9][10]
-
Metabolite-Induced Toxicity: A metabolite of this compound could be causing toxicity.
-
Vehicle-Related Toxicity: The formulation vehicle itself may be causing adverse effects.[11]
Troubleshooting Steps:
-
Dose De-escalation: Reduce the dose to see if the adverse effects diminish.
-
Monitor for Clinical Signs of Toxicity: Observe the animals for weight loss, changes in behavior, or other signs of distress.
-
Histopathological Analysis: At the end of the study, perform a histopathological examination of key organs (e.g., liver, kidneys) to look for signs of toxicity.
-
In Vitro Off-Target Screening: Screen this compound against a panel of other relevant proteins to identify potential off-target interactions.
-
Vehicle Control Group: Always include a vehicle-only control group to rule out any effects from the formulation itself.[11]
Data Presentation
Table 1: Representative Pharmacokinetic Parameters of an Oral Small Molecule PCSK9 Inhibitor (NYX-PCSK9i) in Mice
| Parameter | Intravenous (IV) Administration (5 mg/kg) | Oral (PO) Administration (50 mg/kg) | Subcutaneous (SC) Administration (50 mg/kg) |
| Cmax (ng/mL) | 1,830 | 1,180 | 1,020 |
| Tmax (h) | 0.083 | 4 | 8 |
| AUC (0-t) (hng/mL) | 2,740 | 15,100 | 20,400 |
| AUC (0-inf) (hng/mL) | 2,750 | 15,200 | 20,600 |
| t1/2 (h) | 2.15 | 2.87 | 3.99 |
| Oral Bioavailability (F) | - | 55.1% | - |
Data is adapted from a study on NYX-PCSK9i, a compound with a similar mechanism of action to this compound.[5]
Table 2: Common Oral Formulation Vehicles for In Vivo Mouse Studies
| Vehicle | Composition | Properties |
| Aqueous Solution | Distilled water, Saline | Ideal for water-soluble compounds.[11][12] |
| Aqueous Suspension | 0.5% Methylcellulose (MC) or Carboxymethylcellulose (CMC) in water | For water-insoluble compounds.[11][13] |
| Oil-based Solution | Corn oil, Peanut oil | For highly hydrophobic compounds.[11] |
| Solubilizing Agents | 2-hydroxypropyl-β-cyclodextrin (HPCD), Polysorbate 80 (Tween 80), PEG400 | Can be added to aqueous vehicles to improve solubility.[11][12][13] |
Experimental Protocols
Protocol: In Vivo Efficacy Study of this compound in a Hypercholesterolemic Mouse Model
-
Animal Model: Male ApoE-/- mice, 8-10 weeks old.
-
Acclimatization: Acclimatize mice for at least one week before the start of the experiment.
-
Diet: Feed mice a high-fat diet (e.g., 45% kcal from fat) for 4 weeks to induce hypercholesterolemia.
-
Grouping: Randomly assign mice to the following groups (n=8-10 per group):
-
Vehicle control (e.g., 0.5% MC in water)
-
This compound (low dose, e.g., 10 mg/kg)
-
This compound (high dose, e.g., 30 mg/kg)
-
-
Formulation Preparation: Prepare a suspension of this compound in the chosen vehicle. Ensure homogeneity.
-
Administration: Administer the assigned treatment daily via oral gavage for 4-8 weeks.
-
Monitoring:
-
Monitor body weight and food intake weekly.
-
Collect blood samples (e.g., via tail vein) at baseline and at regular intervals during the study.
-
-
Endpoint Analysis:
-
At the end of the treatment period, collect a final blood sample for lipid analysis (Total Cholesterol, LDL-C, HDL-C, Triglycerides).
-
Euthanize the mice and harvest the liver for protein analysis (LDLR expression) and histopathology.
-
Visualizations
Caption: PCSK9 signaling pathway and the inhibitory action of this compound.
Caption: Standard experimental workflow for this compound in vivo studies.
Caption: Troubleshooting decision tree for this compound in vivo experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Spontaneous hypercholesterolemia and arterial lesions in mice lacking apolipoprotein E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nyrada.com [nyrada.com]
- 4. A Novel, Orally Bioavailable, Small-Molecule Inhibitor of PCSK9 With Significant Cholesterol-Lowering Properties In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel, Orally Bioavailable, Small-Molecule Inhibitor of PCSK9 With Significant Cholesterol-Lowering Properties In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nyrada.com [nyrada.com]
- 7. Pharmacokinetics Simplified: Data & PK Interpretation [zenovel.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel method for oral delivery of drug compounds to the neonatal SMNΔ7 mouse model of spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Interpreting unexpected results with Pcsk9-IN-26
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results when working with Pcsk9-IN-26, a small molecule inhibitor of the PCSK9-LDLR interaction.
Frequently Asked Questions (FAQs)
Q1: What is the expected in vitro and in vivo effect of this compound?
A1: this compound is designed to inhibit the interaction between PCSK9 and the LDL receptor (LDLR). The expected outcomes are:
-
In vitro: Inhibition of PCSK9 binding to the LDLR, leading to a decrease in LDLR degradation and an increase in LDLR levels on the cell surface. This should result in increased LDL cholesterol uptake by cells.
-
In vivo: A significant reduction in plasma LDL cholesterol levels.[1][2]
Q2: We observe a weaker than expected reduction in LDL cholesterol in our cell-based assay. What are the potential causes?
A2: Several factors could contribute to a reduced efficacy of this compound in a cell-based assay:
-
Compound Stability and Solubility: this compound may be degrading in the cell culture medium or have poor solubility, reducing its effective concentration.
-
Cell Line Variability: The expression levels of PCSK9 and LDLR can vary between different cell lines (e.g., HepG2, Huh7), affecting the observed inhibitory effect.
-
Assay Conditions: Suboptimal assay conditions, such as incubation time, serum concentration in the media, or the confluency of the cells, can impact the results.
-
Off-target Effects: At higher concentrations, this compound might have off-target effects that interfere with the LDL uptake pathway through mechanisms independent of PCSK9.
Q3: Our in vivo studies show a transient or no reduction in LDL cholesterol. What could be the reason?
A3: Discrepancies between in vitro and in vivo results are common. Potential reasons for a lack of in vivo efficacy include:
-
Pharmacokinetics: this compound may have poor oral bioavailability, rapid metabolism, or rapid clearance in the animal model, leading to insufficient plasma concentrations.
-
Target Engagement: The compound may not be reaching the target tissue (liver) in sufficient concentrations to effectively inhibit the PCSK9-LDLR interaction.
-
Species Specificity: There might be differences in the binding pocket of PCSK9 between the species used for in vivo studies and the human protein used for in vitro assays.
-
Compensatory Mechanisms: The in vivo system might upregulate PCSK9 expression in response to inhibition, counteracting the effect of the inhibitor. Statin co-administration, for example, is known to increase PCSK9 levels.[3]
Q4: We are observing unexpected changes in other lipid parameters, such as triglycerides or HDL. Is this expected?
A4: While the primary target of PCSK9 inhibition is LDL cholesterol, effects on other lipid fractions have been observed with other PCSK9 inhibitors. PCSK9 may play a role in the metabolism of triglyceride-rich lipoproteins. Therefore, modest changes in triglycerides or HDL are not entirely unexpected but should be carefully documented and investigated.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values in in vitro binding assays.
| Potential Cause | Recommended Action |
| Compound Precipitation | Visually inspect assay plates for precipitation. Test the solubility of this compound in the assay buffer. |
| Reagent Variability | Use freshly prepared reagents. Qualify new batches of recombinant PCSK9 and LDLR-EGF-A domain. |
| Assay Drift | Monitor plate-to-plate and day-to-day variability using a standard control inhibitor. |
| Incorrect Pipetting | Calibrate and verify the accuracy of all pipettes and liquid handlers. |
Problem 2: High background signal in cell-based LDL uptake assays.
| Potential Cause | Recommended Action |
| Non-specific binding of labeled LDL | Increase the number of wash steps after incubation with labeled LDL. Include a control with a non-labeled LDL excess. |
| Cellular Autofluorescence | Measure the fluorescence of cells not treated with labeled LDL to determine the background. |
| Contamination | Check for microbial contamination in the cell culture. |
Problem 3: No correlation between in vitro binding affinity and cell-based activity.
| Potential Cause | Recommended Action |
| Poor Cell Permeability | Assess the cell permeability of this compound using a standard assay (e.g., Caco-2). |
| Efflux by Transporters | Determine if this compound is a substrate for efflux transporters like P-glycoprotein. |
| Intracellular Metabolism | Investigate the metabolic stability of the compound in liver microsomes or hepatocytes. |
Experimental Protocols
Protocol 1: In Vitro PCSK9-LDLR Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
-
Reagents: Recombinant human PCSK9 (His-tagged), recombinant human LDLR EGF-A domain (GST-tagged), anti-His antibody conjugated to HTRF donor (e.g., Eu3+), anti-GST antibody conjugated to HTRF acceptor (e.g., d2).
-
Procedure:
-
Add 5 µL of this compound dilution series in assay buffer to a 384-well plate.
-
Add 5 µL of a pre-mixed solution of PCSK9 and LDLR-EGF-A to each well.
-
Incubate for 60 minutes at room temperature.
-
Add 10 µL of a pre-mixed solution of the HTRF-conjugated antibodies.
-
Incubate for 2 hours at room temperature.
-
Read the plate on an HTRF-compatible reader.
-
-
Data Analysis: Calculate the ratio of acceptor to donor fluorescence and plot against the concentration of this compound to determine the IC50 value.
Protocol 2: Cell-Based LDL Uptake Assay
-
Cell Line: HepG2 cells.
-
Reagents: Fluorescently labeled LDL (e.g., DiI-LDL), this compound, positive control (e.g., a known PCSK9 inhibitor).
-
Procedure:
-
Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with different concentrations of this compound for 24 hours.
-
Add DiI-LDL to the wells and incubate for 4 hours at 37°C.
-
Wash the cells three times with phosphate-buffered saline (PBS).
-
Lyse the cells and measure the fluorescence using a plate reader.
-
-
Data Analysis: Normalize the fluorescence signal to the cell number (e.g., using a DNA-binding dye) and plot against the concentration of this compound to determine the EC50 value.
Visualizations
Caption: PCSK9 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the cell-based LDL uptake assay.
Caption: Troubleshooting logic for low in vivo efficacy of this compound.
References
- 1. PCSK9 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. PCSK9: A Key Target for the Treatment of Cardiovascular Disease (CVD) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of Target‐Mediated Elimination on the Dose and Regimen of Evolocumab, a Human Monoclonal Antibody Against Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Small Molecule PCSK9 Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working on small molecule Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process of improving the oral bioavailability of these promising therapeutics.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges limiting the oral bioavailability of small molecule PCSK9 inhibitors?
A1: The development of orally bioavailable small molecule PCSK9 inhibitors has been challenging due to the nature of the PCSK9-LDLR protein-protein interaction (PPI) target site, which is broad and relatively featureless.[1] This often leads to inhibitors with physicochemical properties that are not ideal for oral absorption, such as high molecular weight, low solubility, and poor membrane permeability.[2] Additionally, these molecules can be subject to significant first-pass metabolism in the gut and liver.[3]
Q2: What are the main strategies to improve the oral bioavailability of these inhibitors?
A2: Key strategies focus on two main areas:
-
Formulation and Delivery Technologies: These approaches aim to improve the solubility and absorption of the drug without altering its chemical structure. Techniques include the use of amorphous solid dispersions, lipid-based formulations (like SEDDS and SMEDDS), co-crystallization, and nanoparticle engineering.[4][5][6] For some peptide-based inhibitors, permeation enhancers are used to facilitate absorption.[7]
-
Structural Modification (Medicinal Chemistry): This involves chemically modifying the inhibitor to enhance its drug-like properties. A common and effective strategy is the development of prodrugs, which are inactive precursors that are converted into the active drug within the body.[8][9]
Q3: Are there any orally bioavailable small molecule PCSK9 inhibitors currently in clinical development?
A3: Yes, several oral small molecule PCSK9 inhibitors are in clinical trials. Two notable examples are MK-0616 (a macrocyclic peptide) and AZD0780.[7][10][11][12][13][14][15][16][17] Both have shown significant LDL-cholesterol reduction in clinical studies.[5][7][10][11][13][14]
Troubleshooting Guides
Low Aqueous Solubility
Problem: The small molecule PCSK9 inhibitor exhibits poor solubility in aqueous solutions, leading to low dissolution rates in the gastrointestinal tract.
| Potential Cause | Troubleshooting Strategy | Expected Outcome |
| Crystalline nature of the compound | Amorphous Solid Dispersions (ASDs): Formulate the inhibitor with a polymer to create a high-energy amorphous state.[4][12][13][14][18] | Increased apparent solubility and dissolution rate. |
| High lipophilicity | Lipid-Based Formulations: Dissolve the compound in oils, surfactants, and co-solvents (e.g., SEDDS/SMEDDS).[7][19][20] | Enhanced solubilization and absorption through lymphatic pathways. |
| Unfavorable crystal packing | Co-crystallization: Form a co-crystal with a suitable co-former to alter the crystal lattice and improve solubility.[1][5][11][21][22] | Improved dissolution and bioavailability. |
| --- | Salt Formation: For ionizable compounds, create a salt form with improved aqueous solubility.[2][23][24][25] | Increased dissolution rate. |
Poor Membrane Permeability
Problem: The inhibitor shows low permeability across intestinal epithelial cell models (e.g., Caco-2 assays), suggesting poor absorption in the gut.
| Potential Cause | Troubleshooting Strategy | Expected Outcome |
| High polarity or molecular size | Prodrug Approach: Synthesize a more lipophilic prodrug that can passively diffuse across the cell membrane and then be cleaved to release the active inhibitor.[8][9][16] | Increased apparent permeability (Papp) in in-vitro assays. |
| Efflux by transporters (e.g., P-glycoprotein) | Bidirectional Caco-2 Assay: Perform a bidirectional permeability assay to determine the efflux ratio. If the ratio is high, consider co-administration with a known P-gp inhibitor in preclinical models or structural modifications to reduce recognition by efflux transporters.[6] | Identification of efflux liability and potential mitigation strategies. |
| Inaccurate in-vitro model | Parallel Artificial Membrane Permeability Assay (PAMPA): Use PAMPA to assess passive permeability without the influence of transporters. This can help differentiate between poor passive diffusion and active efflux.[6] | A clearer understanding of the primary permeability barrier. |
High First-Pass Metabolism
Problem: The inhibitor is rapidly metabolized in in-vitro liver microsome stability assays, indicating potential for high first-pass clearance in vivo.
| Potential Cause | Troubleshooting Strategy | Expected Outcome |
| Susceptibility to CYP450 enzymes | Microsomal Stability Assay with Inhibitors: Conduct the assay in the presence of specific CYP450 inhibitors to identify the primary metabolizing enzymes. | Identification of metabolic "hotspots" on the molecule. |
| --- | Structural Modification: Modify the identified metabolic hotspots on the inhibitor to block or slow down metabolism. | Increased metabolic stability and a longer half-life in microsomes. |
| --- | Prodrug Approach: Design a prodrug that masks the metabolically labile site.[8][9] | Protection of the active drug from premature metabolism. |
Quantitative Data Summary
The following table summarizes publicly available pharmacokinetic data for two oral small molecule PCSK9 inhibitors in clinical development.
| Parameter | MK-0616 | AZD0780 |
| Oral Bioavailability | ~2% (estimated in humans with permeation enhancer)[7][10][21] | 78.4% (in humans)[11], 63.5% (in mice)[4] |
| Half-life (t1/2) | 35-43 hours (in humans at 10-35 mg) | ~40 hours (in humans)[11] |
| Time to Max. Concentration (Tmax) | Delayed with a meal[21] | 1-4 hours (in humans)[11] |
| Metabolism | Primarily renal excretion | Primarily metabolized by CYP3A4[11] |
| Food Effect | Bioavailability affected by food[14] | No clinically relevant food effect observed[11] |
Experimental Protocols & Visualizations
PCSK9-LDLR Signaling Pathway
The diagram below illustrates the mechanism by which PCSK9 mediates the degradation of the LDL receptor (LDLR), and how inhibitors block this interaction.
Caption: PCSK9-mediated LDLR degradation and its inhibition.
Experimental Workflow: Caco-2 Permeability Assay
This workflow outlines the key steps for assessing the intestinal permeability of a small molecule PCSK9 inhibitor.
Caption: Caco-2 permeability assay workflow.
Detailed Protocol: In Vitro Microsomal Stability Assay
Objective: To determine the metabolic stability of a small molecule PCSK9 inhibitor in liver microsomes.
Materials:
-
Test inhibitor stock solution (e.g., 10 mM in DMSO)
-
Liver microsomes (human, rat, or mouse)
-
NADPH regenerating system
-
Phosphate buffer (e.g., PBS)
-
Ice-cold acetonitrile or methanol (termination solution)
-
Control compounds (high and low clearance)
-
96-well plates
-
Incubator
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Thaw liver microsomes and NADPH regenerating system on ice.
-
Prepare the reaction mixture by adding the microsomal solution to the buffer.
-
Prepare the test inhibitor working solution by diluting the stock solution in buffer.
-
-
Incubation:
-
In a 96-well plate, mix the microsomal reaction mixture with the test inhibitor working solution.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding ice-cold termination solution to the respective wells.
-
-
Sample Processing:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
Analysis:
-
Analyze the concentration of the remaining parent inhibitor in the supernatant at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining inhibitor against time.
-
Calculate the half-life (t1/2) and intrinsic clearance (CLint) of the inhibitor.
-
Troubleshooting Logic for Microsomal Stability Assay
Caption: Troubleshooting logic for microsomal stability assays.
References
- 1. A Novel, Orally Bioavailable, Small-Molecule Inhibitor of PCSK9 With Significant Cholesterol-Lowering Properties In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein–Ligand Interactions in Cardiometabolic Drug Targets: Focus on Weight Loss and Cardioprotection [mdpi.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. AZD-0780 lowers LDL-C plasma levels by stabilizing the PCSK9 C-terminal domain | BioWorld [bioworld.com]
- 5. ovid.com [ovid.com]
- 6. Caco-2 Permeability | Evotec [evotec.com]
- 7. Emerging oral therapeutic strategies for inhibiting PCSK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insights into PCSK9-LDLR Regulation and Trafficking via the Differential Functions of MHC-I Proteins HFE and HLA-C - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ahajournals.org [ahajournals.org]
- 11. academic.oup.com [academic.oup.com]
- 12. MK-0616: an oral PCSK9 inhibitor for hypercholesterolemia treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medscape.com [medscape.com]
- 14. AstraZeneca's Oral PCSK9 Inhibitor Shows Promise in Phase 1 Trial [trial.medpath.com]
- 15. Oral PCSK9 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. "Oral PCSK9 Inhibitors" by Anandita Agarwala, Ramsha Asim et al. [digitalcommons.kansascity.edu]
- 17. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 20. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. enamine.net [enamine.net]
- 23. Finding inhibitors for PCSK9 using computational methods - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A Novel, Orally Bioavailable, Small-Molecule Inhibitor of PCSK9 With Significant Cholesterol-Lowering Properties In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Navigating Experimental Variability with Pcsk9-IN-26: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address experimental variability when working with the small molecule inhibitor, Pcsk9-IN-26.
Frequently Asked Questions (FAQs)
Q1: We are observing significant well-to-well variability in our in-vitro PCSK9 activity assay. What are the potential causes?
A1: High variability in in-vitro assays using this compound can stem from several factors. The most common culprits are related to the compound's solubility and stability. Inconsistent dissolution of the compound in your assay buffer can lead to varying effective concentrations across your plate. Additionally, the stability of this compound in aqueous solutions over the course of your experiment can impact its inhibitory activity. Ensure you are following a consistent and validated solubilization protocol.
Q2: Our IC50 values for this compound are not consistent between experimental runs. How can we improve reproducibility?
A2: Fluctuations in IC50 values are a common challenge. Key areas to investigate include:
-
Compound Preparation: Ensure fresh serial dilutions are prepared for each experiment from a well-characterized stock solution. Avoid repeated freeze-thaw cycles of the stock.
-
Cell-Based Assays: Variations in cell passage number, seeding density, and metabolic activity can all influence the apparent potency of the inhibitor.
-
Assay Conditions: Minor variations in incubation times, temperature, and reagent concentrations can lead to shifts in the IC50 value. Strict adherence to a standardized protocol is crucial.
Q3: We are seeing unexpected off-target effects or cellular toxicity in our cell-based assays. Is this related to this compound?
A3: While this compound is designed to be a specific inhibitor, off-target effects or cellular toxicity can occur, especially at higher concentrations. This could be due to the inherent properties of the molecule or impurities. It is recommended to determine the maximum non-toxic concentration of this compound in your specific cell line using a cell viability assay before proceeding with functional assays.
Troubleshooting Guides
Issue 1: Poor Solubility and Precipitation of this compound
Symptoms:
-
Visible precipitate in stock solutions or assay wells.
-
Inconsistent results and high standard deviations.
-
Lower than expected potency.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Review Solubility Data | Consult the supplier's datasheet for solubility information in various solvents. |
| 2 | Optimize Stock Solution | Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. Ensure complete dissolution by gentle warming and vortexing. |
| 3 | Control Final Solvent Concentration | Keep the final concentration of the organic solvent (e.g., DMSO) in your assay medium low and consistent across all wells (typically ≤0.5%). |
| 4 | Pre-dilution Strategy | Perform serial dilutions in the assay buffer just before use. Avoid storing diluted aqueous solutions for extended periods. |
Issue 2: Compound Instability in Aqueous Solutions
Symptoms:
-
Decreased inhibitory activity over time.
-
Inconsistent results in longer-term experiments.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Minimize Incubation Time | If possible, design your assay to have the shortest effective incubation time. |
| 2 | Fresh Preparations | Always prepare fresh dilutions of this compound for each experiment. |
| 3 | pH and Buffer Considerations | Evaluate the stability of the compound in your specific assay buffer. Some compounds are sensitive to pH. |
| 4 | Storage of Stock Solutions | Store stock solutions in small aliquots at the recommended temperature (typically -20°C or -80°C) to minimize freeze-thaw cycles. |
Data Presentation
Table 1: Representative Physicochemical Properties of a Small Molecule PCSK9 Inhibitor
| Property | Value | Notes |
| Molecular Weight | ~500-600 g/mol | Varies based on the specific inhibitor |
| Solubility in DMSO | ≥ 50 mg/mL | Generally high solubility in organic solvents |
| Solubility in Water | < 0.1 mg/mL | Typically low aqueous solubility |
| Recommended Storage | -20°C | Protect from light and moisture |
Table 2: Example of an In-Vitro PCSK9 Inhibition Assay Setup
| Component | Concentration | Volume |
| PCSK9 Protein | 10 nM | 20 µL |
| LDLR-EGF-A Domain | 50 nM | 20 µL |
| This compound (or vehicle) | Variable | 10 µL |
| Assay Buffer | 1X | 50 µL |
| Total Volume | 100 µL |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (10 mM):
-
Accurately weigh the required amount of this compound powder.
-
Dissolve in high-purity DMSO to a final concentration of 10 mM.
-
Gently warm and vortex until the compound is completely dissolved.
-
Aliquot into small volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
-
Working Solutions:
-
On the day of the experiment, thaw a single aliquot of the 10 mM stock solution.
-
Perform serial dilutions in the appropriate assay buffer to achieve the desired final concentrations.
-
Ensure the final DMSO concentration in the assay is consistent and non-toxic to the cells or assay components.
-
Protocol 2: In-Vitro PCSK9-LDLR Interaction Assay
-
Plate Preparation: Add 20 µL of 50 nM LDLR-EGF-A domain to each well of a 96-well plate and incubate to allow for coating.
-
Blocking: Wash the plate and block with a suitable blocking buffer to prevent non-specific binding.
-
Compound Addition: Add 10 µL of serially diluted this compound or vehicle control to the appropriate wells.
-
PCSK9 Addition: Add 20 µL of 10 nM biotinylated PCSK9 protein to all wells.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow for binding.
-
Detection: Wash the plate and add a streptavidin-HRP conjugate. After incubation, add a suitable HRP substrate and measure the signal using a plate reader.
Visualizations
Caption: Workflow for an in-vitro PCSK9 inhibition assay.
Caption: A logical approach to troubleshooting experimental variability.
Caption: Simplified signaling pathway of PCSK9 and its inhibition.
Best practices for long-term storage of Pcsk9-IN-26
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Pcsk9-IN-26, alongside troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental use.
Best Practices for Long-Term Storage
Proper storage of this compound is critical to maintain its stability and ensure experimental reproducibility. While specific long-term stability data for this compound is not publicly available, the following recommendations are based on general best practices for small molecule inhibitors.
Storage Conditions Summary:
| Form | Temperature | Duration | Notes |
| Solid (Powder) | -20°C or -80°C | Up to 3 years (at -20°C) | Store in a tightly sealed container, protected from light and moisture. Allow the vial to warm to room temperature before opening to prevent condensation. |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Protect from light. |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Aliquot into single-use volumes. Protect from light. |
Note: These recommendations are based on general guidelines for small molecule inhibitors and similar compounds like PCSK9-IN-11.[1][2] It is highly recommended to refer to the product-specific Certificate of Analysis (CofA) or Technical Data Sheet (TDS) for the most accurate storage information.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound precipitation in stock solution upon thawing. | - The solution may have become supersaturated during freezing.- The solvent may have evaporated, increasing the concentration. | - Gently warm the solution to 37°C for 10-15 minutes.- Briefly sonicate the vial to aid in redissolving the compound.- Ensure the vial is tightly sealed to prevent solvent evaporation. |
| Reduced or no inhibitory activity in the assay. | - Improper storage leading to compound degradation.- Repeated freeze-thaw cycles of the stock solution.- Incorrect final concentration in the assay. | - Always store the compound as recommended. Use fresh aliquots for each experiment.- Prepare new dilutions from a fresh stock solution.- Verify the dilution calculations and the accuracy of pipetting. |
| Inconsistent results between experiments. | - Variability in compound concentration due to incomplete dissolution or precipitation.- Degradation of the compound over time. | - Ensure the compound is fully dissolved before making dilutions.- Use a consistent lot of the compound if possible.- Prepare fresh stock solutions regularly, adhering to recommended storage times. |
| Difficulty dissolving the compound. | - The compound may have low solubility in the chosen solvent at the desired concentration. | - Refer to the supplier's datasheet for solubility information.[3]- Try gentle warming or sonication.- Consider using a different solvent if compatible with your experimental system. |
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A: Upon receipt, this compound, typically provided as a powder, should be stored at -20°C for long-term stability, which can be effective for up to three years.[2] Always refer to the product-specific documentation for any variations in storage recommendations.
Q2: What is the best way to prepare a stock solution of this compound?
A: For compounds in powder form (10 mg or less), it is recommended to add the solvent, such as DMSO, directly into the vial.[2] For larger quantities, weigh out the desired amount for your stock solution. To ensure sterility, you can filter the stock solution through a 0.2 μm microfilter.[2]
Q3: How many times can I freeze and thaw my stock solution?
A: It is strongly recommended to avoid repeated freeze-thaw cycles as this can lead to compound degradation and precipitation. Prepare single-use aliquots of your stock solution to maintain its integrity.
Q4: My this compound is in powder form, but I can't see it in the vial. Is it missing?
A: Small quantities of lyophilized compounds can be difficult to see as they may coat the bottom or walls of the vial.[2] This is normal. Proceed with reconstituting the compound by adding your solvent to the vial, ensuring all inner surfaces are washed.
Q5: Can I store my stock solution at 4°C?
A: For short-term storage (a few days), 4°C might be acceptable, but for longer-term stability, it is highly recommended to store stock solutions at -20°C or -80°C.[1][2]
Experimental Protocols & Visualizations
PCSK9 Signaling Pathway and Inhibition
Proprotein convertase subtilisin/kexin type 9 (PCSK9) plays a critical role in regulating LDL cholesterol levels.[4][5] It binds to the LDL receptor (LDLR) on the surface of hepatocytes, leading to the degradation of the LDLR in lysosomes.[6][7] This prevents the LDLR from recycling back to the cell surface to clear more LDL cholesterol from the bloodstream.[7] this compound is a small molecule inhibitor that is designed to interfere with the PCSK9-LDLR interaction.
Caption: PCSK9 binds to LDLR, promoting its degradation. This compound inhibits this interaction.
Experimental Workflow: Evaluating this compound Efficacy
A common method to assess the efficacy of a PCSK9 inhibitor is to measure its ability to rescue LDLR levels and enhance LDL-C uptake in a cell-based assay.
Detailed Methodology:
-
Cell Culture: Plate human hepatoma cells (e.g., HepG2) in a suitable multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound for a predetermined amount of time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
PCSK9 Challenge: Add recombinant human PCSK9 protein to the media to induce LDLR degradation.
-
Fluorescent LDL-C Uptake: Add fluorescently labeled LDL-C (e.g., DiI-LDL) to the cells and incubate to allow for uptake.
-
Quantification:
-
Wash the cells to remove unbound DiI-LDL.
-
Lyse the cells and measure the fluorescence intensity using a plate reader.
-
Alternatively, visualize and quantify uptake using fluorescence microscopy.
-
-
Data Analysis: Compare the fluorescence levels in this compound treated cells to the controls. An increase in fluorescence indicates enhanced LDL-C uptake due to the rescue of LDLRs.
Caption: A typical workflow for assessing the in vitro efficacy of a PCSK9 inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. captivatebio.com [captivatebio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. PCSK9 signaling pathways and their potential importance in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Regulation of PCSK9 Expression and Function: Mechanisms and Therapeutic Implications [frontiersin.org]
- 7. bpsbioscience.com [bpsbioscience.com]
Validation & Comparative
In-Depth Validation of PCSK9 Inhibitors in Cellular Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The discovery of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) has revolutionized the landscape of cardiovascular disease therapeutics. As a key regulator of low-density lipoprotein receptor (LDLR) degradation, PCSK9 has become a prime target for developing novel cholesterol-lowering drugs. This guide provides a comparative overview of the validation of PCSK9 inhibitors in relevant cell lines, with a focus on experimental protocols and data presentation to aid researchers in their drug discovery and development efforts.
While the specific inhibitor Pcsk9-IN-26 , also known as Compound 116 , has been identified as a potent PCSK9 inhibitor with an IC50 of less than 1 nM, detailed public data on its validation in various cell lines is not currently available. However, based on established methodologies for characterizing similar inhibitors, we present a framework for such a validation process. This guide will, therefore, focus on the established alternatives and the general procedures for evaluating any novel PCSK9 inhibitor.
Alternatives to this compound
A variety of PCSK9 inhibitors have been developed, each with a unique mechanism of action. These include:
-
Monoclonal Antibodies: Alirocumab and Evolocumab are FDA-approved injectable antibodies that bind to circulating PCSK9, preventing its interaction with the LDLR.
-
Small Interfering RNA (siRNA): Inclisiran is a synthetic siRNA that targets and degrades the mRNA of PCSK9 in the liver, thereby reducing the production of the PCSK9 protein.
-
Small Molecule Inhibitors: Numerous small molecules are in various stages of development. These compounds aim to inhibit PCSK9 activity or its binding to the LDLR through different mechanisms.
Comparative Data on PCSK9 Inhibitor Performance in Key Cell Lines
The validation of PCSK9 inhibitors is predominantly carried out in liver-derived cell lines, as the liver is the primary site of both PCSK9 production and cholesterol metabolism. The most commonly used cell lines are the human hepatoma cell lines HepG2 and Huh7 . These cells endogenously express PCSK9 and LDLR, providing a relevant physiological model to study the effects of inhibitors.
The primary endpoint for in vitro validation is the inhibitor's ability to rescue LDLR from PCSK9-mediated degradation, leading to an increase in LDLR protein levels on the cell surface. This, in turn, enhances the uptake of LDL cholesterol from the surrounding medium.
Table 1: Illustrative Performance of Different Classes of PCSK9 Inhibitors in HepG2 Cells
| Inhibitor Class | Example Compound | Concentration Range | Method of Detection | Observed Effect on LDLR Protein Levels |
| Monoclonal Antibody | Alirocumab | 1 - 100 µg/mL | Western Blot, Flow Cytometry | Dose-dependent increase in LDLR levels |
| siRNA | Inclisiran | 10 - 1000 nM | Western Blot, qPCR | Dose-dependent decrease in PCSK9 mRNA and protein, leading to increased LDLR levels |
| Small Molecule | (Hypothetical Data) | 0.1 - 10 µM | Western Blot, Flow Cytometry | Dose-dependent increase in LDLR levels |
Key Experimental Protocols for PCSK9 Inhibitor Validation
Cell Culture and Treatment
-
Cell Lines: HepG2 or Huh7 cells are cultured in appropriate media (e.g., DMEM or MEM) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in multi-well plates and allowed to adhere. They are then treated with varying concentrations of the PCSK9 inhibitor for a specified period, typically 24-48 hours. A vehicle control (e.g., DMSO for small molecules) is always included. In some experiments, recombinant human PCSK9 is added to the media to challenge the cells and assess the inhibitor's ability to block its effects.
Assessment of LDLR Protein Levels
-
Western Blotting:
-
Cells are lysed, and total protein is quantified.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with a primary antibody specific for the LDLR, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
A loading control antibody (e.g., β-actin or GAPDH) is used to ensure equal protein loading.
-
The resulting bands are visualized and quantified using densitometry.
-
-
Flow Cytometry:
-
Cells are detached and incubated with a fluorescently labeled primary antibody against the extracellular domain of the LDLR.
-
The fluorescence intensity of individual cells is measured using a flow cytometer.
-
This method allows for the quantification of cell surface LDLR levels.
-
Measurement of LDL Uptake
-
A fluorescently labeled LDL (e.g., DiI-LDL) is added to the culture medium of treated cells.
-
After an incubation period, the cells are washed to remove unbound DiI-LDL.
-
The amount of internalized DiI-LDL can be quantified using a fluorescence plate reader or visualized by fluorescence microscopy. An increase in DiI-LDL uptake indicates enhanced LDLR activity.
Visualizing the PCSK9-LDLR Pathway and Experimental Workflow
To better understand the mechanism of action and the experimental process, the following diagrams are provided.
Caption: The PCSK9-LDLR signaling pathway and the point of intervention for PCSK9 inhibitors.
Caption: A generalized experimental workflow for the validation of PCSK9 inhibitors in cell lines.
Unraveling the Efficacy of PCSK9 Inhibition: A Comparative Look at Alirocumab
The quest for potent lipid-lowering therapies has led to the development of a powerful class of drugs known as PCSK9 inhibitors. Among these, alirocumab has emerged as a key player in the management of hypercholesterolemia. This guide provides a comparative overview of the efficacy of alirocumab, with the intent to benchmark it against another inhibitor, referred to here as Pcsk9-IN-26. However, a comprehensive search of publicly available scientific literature and databases did not yield any specific information or experimental data for a compound designated "this compound."
This lack of data prevents a direct, evidence-based comparison as initially intended. The following sections will, therefore, focus on the well-documented efficacy and mechanism of action of alirocumab, providing a framework for how a future comparison with this compound could be structured once data becomes available.
Alirocumab: A Monoclonal Antibody Approach to Lowering LDL Cholesterol
Alirocumab is a fully human monoclonal antibody that targets and inhibits proprotein convertase subtilisin/kexin type 9 (PCSK9).[1][][3][4][5] PCSK9 is a protein that plays a critical role in regulating the levels of low-density lipoprotein (LDL) cholesterol, often referred to as "bad cholesterol," in the bloodstream.[6][7][8]
Mechanism of Action
The primary function of PCSK9 is to bind to LDL receptors (LDLRs) on the surface of liver cells.[][4] This binding promotes the degradation of LDLRs within the cell, leading to a reduced number of receptors available to clear LDL cholesterol from the circulation.[][4] Consequently, higher levels of LDL cholesterol remain in the bloodstream.
Alirocumab exerts its effect by binding to free PCSK9 in the plasma.[4] This action prevents PCSK9 from interacting with LDLRs, thereby increasing the number of active LDLRs on the surface of hepatocytes.[3][4] With more receptors available, the liver can more effectively remove LDL cholesterol from the blood, resulting in a significant reduction in circulating LDL-C levels.[3][4]
Caption: PCSK9 signaling pathway and the inhibitory action of alirocumab.
Efficacy of Alirocumab in Clinical Trials
The efficacy of alirocumab in reducing LDL-C has been extensively evaluated in numerous clinical trials. The ODYSSEY program, a large series of Phase 3 studies, has provided robust evidence of its lipid-lowering capabilities and cardiovascular benefits.[9][10][11][12]
| Efficacy Endpoint | Alirocumab Performance | Citation(s) |
| LDL-C Reduction | 45% to 62% reduction from baseline | [10] |
| Cardiovascular Events | Significant reduction in major adverse cardiovascular events (MACE) | [11][12] |
| Administration | Subcutaneous injection every 2 or 4 weeks | [1][10] |
Experimental Protocols for Assessing PCSK9 Inhibitor Efficacy
To facilitate a future comparison with this compound, this section outlines typical experimental protocols used to evaluate the efficacy of PCSK9 inhibitors like alirocumab.
In Vitro Assays
-
PCSK9-LDLR Binding Assay: This assay measures the ability of an inhibitor to block the interaction between PCSK9 and the LDL receptor.
-
Method: Recombinant human PCSK9 and the extracellular domain of the LDLR are incubated with varying concentrations of the inhibitor. The extent of binding is typically measured using techniques like ELISA (Enzyme-Linked Immunosorbent Assay) or Surface Plasmon Resonance (SPR). The result is often expressed as an IC50 value, which is the concentration of the inhibitor required to block 50% of the PCSK9-LDLR interaction.
-
-
Cell-Based LDL Uptake Assay: This assay assesses the functional consequence of PCSK9 inhibition by measuring the uptake of LDL cholesterol into liver cells.
-
Method: A human liver cell line (e.g., HepG2) is treated with recombinant PCSK9 in the presence or absence of the inhibitor. Fluorescently labeled LDL (e.g., DiI-LDL) is then added to the cells. The amount of LDL uptake is quantified by measuring the fluorescence intensity within the cells using flow cytometry or fluorescence microscopy. Increased fluorescence in the presence of the inhibitor indicates enhanced LDL uptake due to the protection of LDLRs from PCSK9-mediated degradation.
-
In Vivo Studies
-
Animal Models: The efficacy of PCSK9 inhibitors is often evaluated in animal models that are relevant to human lipid metabolism.
-
Method: Transgenic mice expressing human PCSK9 or non-human primates are commonly used. These animals are administered the PCSK9 inhibitor, and blood samples are collected over time to measure changes in total cholesterol, LDL-C, and other lipid parameters.
-
Caption: A generalized experimental workflow for evaluating PCSK9 inhibitors.
Conclusion
Alirocumab has demonstrated significant efficacy in reducing LDL-C levels and improving cardiovascular outcomes through its targeted inhibition of PCSK9. While a direct comparison with "this compound" is not currently possible due to the absence of publicly available data for the latter, the established mechanism of action and extensive clinical trial data for alirocumab provide a robust benchmark for evaluating novel PCSK9 inhibitors. Future research and publication of data on this compound will be necessary to conduct a meaningful comparative analysis. Researchers and drug development professionals are encouraged to utilize the outlined experimental frameworks to ensure standardized and comparable efficacy assessments.
References
- 1. acofp.org [acofp.org]
- 3. PCSK9 inhibition: from effectiveness to cost-effectiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. Computational Design, Synthesis, and Biological Evaluation of Diimidazole Analogues Endowed with Dual PCSK9/HMG-CoAR-Inhibiting Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PCSK9 Inhibition: From Current Advances to Evolving Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scholars@Duke publication: Targeting proprotein convertase subtilisin/kexin type 9 (PCSK9): from bench to bedside. [scholars.duke.edu]
- 8. PCSK9: From Basic Science Discoveries to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. PCSK9 function and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Long-Term Efficacy and Tolerability of PCSK9 Targeted Therapy: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PCSK9 Inhibitors: Evolocumab vs. a Small Protein Biologic Alternative
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro potency and mechanisms of action of two distinct classes of PCSK9 inhibitors: the monoclonal antibody evolocumab and a representative small protein biologic, BMS-962476. Please note that information regarding "Pcsk9-IN-26" is not publicly available; therefore, BMS-962476 has been selected as a well-characterized, non-antibody PCSK9 inhibitor to facilitate a meaningful comparison of different therapeutic modalities.
Introduction to PCSK9 and its Inhibition
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis.[1][2][3][4] It functions by binding to low-density lipoprotein receptors (LDLRs) on the surface of hepatocytes, targeting them for lysosomal degradation.[3][4] This process reduces the number of LDLRs available to clear low-density lipoprotein cholesterol (LDL-C) from the bloodstream, leading to elevated plasma LDL-C levels.[2][3] Inhibition of PCSK9 is a clinically validated therapeutic strategy to lower LDL-C and reduce the risk of cardiovascular disease.[2]
This guide focuses on two distinct approaches to PCSK9 inhibition:
-
Evolocumab: A fully human monoclonal antibody that binds to circulating PCSK9.[5]
-
BMS-962476: An Adnectin, a small protein biologic derived from the 10th type III domain of human fibronectin, engineered to bind to PCSK9 with high affinity.[6][7][8][9]
Mechanism of Action
Both evolocumab and BMS-962476 function by inhibiting the interaction between PCSK9 and the LDLR, albeit through binding to different epitopes on the PCSK9 protein. By blocking this interaction, both molecules prevent the PCSK9-mediated degradation of LDLRs. This leads to an increased number of LDLRs on the surface of liver cells, which enhances the clearance of LDL-C from the circulation, thereby lowering plasma LDL-C levels.[2][5]
In Vitro Potency Comparison
The in vitro potency of evolocumab and BMS-962476 has been determined using various biochemical and cell-based assays. The following table summarizes the available data.
| Inhibitor | Inhibitor Type | Assay Type | Potency (IC50/EC50) | Reference |
| Evolocumab | Monoclonal Antibody | PCSK9-LDLR Binding Assay | 2.08 ± 1.21 nM (IC50) | [10] |
| BMS-962476 | Adnectin (Small Protein Biologic) | PCSK9 Activity Assay | 31 nM (EC50) | [9] |
Experimental Protocols
PCSK9-LDLR Interaction Assay (for Evolocumab)
This assay quantifies the ability of an inhibitor to block the binding of PCSK9 to the LDLR.
-
Immobilization: Recombinant human LDLR protein is coated onto the wells of a microtiter plate.
-
Inhibitor Incubation: A fixed concentration of recombinant human PCSK9 is pre-incubated with varying concentrations of the inhibitor (e.g., evolocumab) in a suitable buffer.
-
Binding Reaction: The PCSK9-inhibitor mixture is added to the LDLR-coated wells and incubated to allow for binding.
-
Detection: A labeled secondary antibody that detects PCSK9 is added to the wells. The signal generated is proportional to the amount of PCSK9 bound to the LDLR.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the inhibitor concentration.
PCSK9 Functional Cell-Based Assay (General Protocol)
This assay measures the functional consequence of PCSK9 inhibition, which is the uptake of LDL-C by liver cells.
-
Cell Culture: Human hepatocyte-derived cells (e.g., HepG2) are cultured in a lipoprotein-deficient serum to upregulate LDLR expression.
-
Treatment: The cells are treated with a fixed concentration of recombinant human PCSK9 in the presence of varying concentrations of the PCSK9 inhibitor (e.g., BMS-962476).
-
LDL-C Uptake: Fluorescently labeled LDL-C is added to the cells and incubated to allow for receptor-mediated endocytosis.
-
Quantification: The amount of fluorescently labeled LDL-C taken up by the cells is quantified using a fluorescence plate reader or flow cytometry.
-
Data Analysis: The half-maximal effective concentration (EC50) is determined by plotting the increase in LDL-C uptake against the inhibitor concentration.
Visualizing the Pathway and Experimental Workflow
The following diagrams illustrate the PCSK9 signaling pathway and a typical experimental workflow for evaluating PCSK9 inhibitors.
Caption: PCSK9 signaling pathway and point of inhibition.
Caption: Workflow for a PCSK9-LDLR binding assay.
References
- 1. PCSK9 - Wikipedia [en.wikipedia.org]
- 2. PCSK9 Inhibition: From Current Advances to Evolving Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipid-lowering interventions targeting proprotein convertase subtilisin/kexin type 9 (PCSK9): an emerging chapter in lipid-lowering therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PCSK9: A Key Target for the Treatment of Cardiovascular Disease (CVD) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacologic profile of the Adnectin BMS-962476, a small protein biologic alternative to PCSK9 antibodies for low-density lipoprotein lowering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Pharmacologic Profile of the Adnectin BMS-962476, a Small Protein Biologic Alternative to PCSK9 Antibodies for Low-Density Lipoprotein Lowering | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Clinical Pharmacokinetics and Pharmacodynamics of Evolocumab, a PCSK9 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Pcsk9-IN-26 and inclisiran
In the landscape of innovative lipid-lowering therapies, both Pcsk9-IN-26 and inclisiran have emerged as potent inhibitors of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), a key regulator of cholesterol homeostasis. However, the available scientific and clinical data for these two agents differ vastly, with inclisiran being a well-characterized, clinically approved drug, while this compound remains a research compound with limited publicly accessible information. This guide provides a comprehensive comparison based on the currently available data, aimed at researchers, scientists, and drug development professionals.
Molecular Profile and Mechanism of Action
A fundamental difference between the two lies in their molecular nature and mechanism of inhibiting PCSK9.
This compound is described as a highly potent PCSK9 inhibitor with an IC50 value of less than 1 nM. Its molecular formula is C25H25N9O, with a molecular weight of 467.53. This suggests it is a small molecule inhibitor. However, some sources refer to a "Compound 116" with PCSK9 inhibitory activity as a disulfide-cyclized peptide, creating ambiguity. Without further clarification from preclinical studies, its precise mechanism of action—whether it disrupts the PCSK9-LDLR interaction or inhibits PCSK9 synthesis—remains unconfirmed.
Inclisiran , on the other hand, is a small interfering RNA (siRNA) therapeutic. It operates through RNA interference to inhibit the synthesis of PCSK9 in the liver. By targeting the messenger RNA (mRNA) of PCSK9, inclisiran leads to its degradation, thereby preventing the translation of the PCSK9 protein. This reduction in PCSK9 levels results in increased recycling of LDL receptors to the hepatocyte surface, leading to enhanced clearance of LDL-cholesterol from the circulation. To facilitate its delivery to hepatocytes, inclisiran is conjugated to N-acetylgalactosamine (GalNAc), which binds to the asialoglycoprotein receptor (ASGPR) on liver cells.
Comparative Data Summary
The following table summarizes the available quantitative data for this compound and inclisiran. The significant gap in data for this compound is evident.
| Feature | This compound | Inclisiran |
| Molecular Type | Small Molecule (presumed) | Small Interfering RNA (siRNA) |
| Molecular Formula | C25H25N9O | C529H664F12N176Na43O316P43S6 |
| Molecular Weight | 467.53 g/mol | 17284.75 g/mol |
| Mechanism of Action | PCSK9 Inhibition (details undisclosed) | Inhibition of PCSK9 Synthesis via RNAi |
| Potency (IC50) | < 1 nM | Not applicable (inhibits synthesis) |
| Clinical Development | Preclinical (assumed) | Approved for clinical use |
Experimental Data and Clinical Trials
At present, there is no publicly available experimental data from in vitro assays or animal studies for this compound to be presented. In stark contrast, inclisiran has undergone extensive clinical evaluation in a series of phase III trials known as the ORION program.
Inclisiran Clinical Trial Data (ORION Program)
The following table summarizes key efficacy and safety data from the pivotal ORION-9, ORION-10, and ORION-11 trials.
| Trial | Patient Population | N | Treatment Arm | Placebo-Adjusted LDL-C Reduction at Day 510 | Time-Averaged LDL-C Reduction (Day 90-540) | Common Adverse Events |
| ORION-9 | Heterozygous Familial Hypercholesterolemia (HeFH) | 482 | Inclisiran 300 mg | -47.9% | -39.7% | Injection site reaction, nasopharyngitis |
| ORION-10 | Atherosclerotic Cardiovascular Disease (ASCVD) | 1561 | Inclisiran 300 mg | -52.3% | -53.8% | Injection site reaction, arthralgia |
| ORION-11 | ASCVD or ASCVD Risk Equivalents | 1617 | Inclisiran 300 mg | -49.9% | -49.2% | Injection site reaction, headache |
Experimental Protocols
Due to the lack of specific published studies for this compound, a detailed experimental protocol for this compound cannot be provided. However, a generalizable protocol for evaluating a novel small molecule PCSK9 inhibitor is outlined below.
General Protocol for In Vitro Evaluation of a Small Molecule PCSK9 Inhibitor
-
PCSK9-LDLR Binding Assay:
-
Objective: To determine the ability of the compound to inhibit the interaction between PCSK9 and the LDL receptor.
-
Method: A biochemical assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) or an enzyme-linked immunosorbent assay (ELISA), is used. Recombinant human PCSK9 and the extracellular domain of the LDL receptor (EGF-A domain) are incubated with varying concentrations of the test compound. The degree of inhibition is measured by the reduction in signal.
-
Data Analysis: IC50 values are calculated from the dose-response curves.
-
-
Cellular LDLR Upregulation Assay:
-
Objective: To assess the compound's ability to increase LDLR levels on the surface of liver cells.
-
Method: Human hepatocyte cell lines (e.g., HepG2) are treated with the test compound in the presence of recombinant PCSK9. LDLR levels on the cell surface are then quantified using flow cytometry with a fluorescently labeled anti-LDLR antibody.
-
Data Analysis: The percentage increase in LDLR expression compared to controls is determined.
-
-
LDL-C Uptake Assay:
-
Objective: To measure the functional consequence of increased LDLR levels, i.e., enhanced LDL-C uptake by liver cells.
-
Method: HepG2 cells are treated with the test compound and then incubated with fluorescently labeled LDL-C (e.g., DiI-LDL). The amount of LDL-C uptake is quantified by fluorescence microscopy or flow cytometry.
-
Data Analysis: The fold-increase in LDL-C uptake relative to vehicle-treated cells is calculated.
-
Signaling Pathways and Experimental Workflows
Inclisiran's Mechanism of Action
The following diagram illustrates the signaling pathway through which inclisiran inhibits PCSK9 synthesis.
Caption: Mechanism of action of inclisiran in a hepatocyte.
Preclinical Evaluation Workflow for a PCSK9 Inhibitor
This diagram outlines a typical experimental workflow for the preclinical assessment of a novel PCSK9 inhibitor.
Caption: A standard preclinical experimental workflow.
Conclusion
The Dawn of Oral PCSK9 Inhibition: A Comparative Guide to Small Molecule Validation in Hypercholesterolemic Mouse Models
For Researchers, Scientists, and Drug Development Professionals
The landscape of hypercholesterolemia treatment is on the cusp of a paradigm shift with the emergence of orally bioavailable small molecule inhibitors of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). Moving beyond the era of injectable monoclonal antibodies, these novel agents promise enhanced patient convenience and potentially wider accessibility. This guide provides an objective comparison of the preclinical validation of emerging oral PCSK9 inhibitors in hypercholesterolemic mouse models, with a focus on experimental data and detailed methodologies.
Performance Comparison of PCSK9 Inhibitors
The following tables summarize the in vivo efficacy of selected oral small molecule PCSK9 inhibitors against a monoclonal antibody benchmark in established mouse models of hypercholesterolemia.
Table 1: Efficacy of PCSK9 Inhibitors in the APOE*3-Leiden.CETP Mouse Model
| Compound | Class | Dose | Duration | Mouse Model | Total Cholesterol Reduction (%) | LDL-C Reduction (%) | Reference |
| NYX-PCSK9i | Small Molecule | 30 mg/kg, oral, BID | 28 days | APOE3-Leiden.CETP | 46 | Not Reported | [1] |
| NYX-PCSK9i | Small Molecule | 50 mg/kg, oral, BID | 28 days | APOE3-Leiden.CETP | 57 | Not Reported | |
| NYX-PCSK9i + Atorvastatin | Small Molecule + Statin | 50 mg/kg, oral, BID | 35 days | APOE3-Leiden.CETP | 65 | Not Reported | [1] |
| Alirocumab | Monoclonal Antibody | 10 mg/kg, subcutaneous, weekly | 12 weeks | APOE3-Leiden.CETP | ~51 (non-HDL-C) | Not Reported | [2][3] |
Table 2: Efficacy of PCSK9 Inhibitors in the ApoE KO Mouse Model
| Compound | Class | Dose | Duration | Mouse Model | Serum PCSK9 Reduction (%) | Total Cholesterol (TC) Reduction (%) | LDL-C Reduction (%) | Reference |
| 7030B-C5 | Small Molecule | 10 mg/kg/day, oral | 12 weeks | ApoE KO on HFD | Significant | Not Significant | Not Significant | |
| 7030B-C5 | Small Molecule | 30 mg/kg/day, oral | 12 weeks | ApoE KO on HFD | Significant | ~15 (Not Statistically Significant) | ~15 (Not Statistically Significant) | |
| Evolocumab | Monoclonal Antibody | 5 mg/kg, intravenous, twice weekly | 8 weeks | ApoE KO on HFD | Not Reported | Significant | Significant | [4] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical studies. Below are representative protocols for the key experiments cited in this guide.
Hypercholesterolemia Induction in Mouse Models
a) APOE*3-Leiden.CETP Mouse Model:
This model is particularly relevant for studying human-like lipoprotein metabolism.[5]
-
Animals: Male or female APOE*3-Leiden.CETP transgenic mice.
-
Housing: Maintained in a temperature-controlled environment with a 12-hour light/dark cycle.
-
Diet: Fed a Western-type diet (WTD) containing 21% (w/w) milk fat and 0.15-0.3% (w/w) cholesterol to induce a hypercholesterolemic and pro-atherogenic phenotype.[2] The diet is provided ad libitum with free access to water.
-
Duration: A run-in period of several weeks on the WTD is typically employed to establish a stable hypercholesterolemic baseline before the commencement of treatment.
b) Apolipoprotein E Knockout (ApoE KO) Mouse Model:
A widely used model for studying atherosclerosis.[6]
-
Animals: Male ApoE knockout mice on a C57BL/6 background.
-
Housing: Standard temperature and light-controlled conditions.
-
Diet: A high-fat diet (HFD), often referred to as a Western diet, containing approximately 40% fat and 1.25% cholesterol, is administered to accelerate the development of hypercholesterolemia and atherosclerotic plaques.[4]
-
Duration: Mice are typically fed the HFD for a period of 4 to 12 weeks to induce a robust disease phenotype prior to and during the treatment period.
Administration of PCSK9 Inhibitors
-
Oral Small Molecule Inhibitors (e.g., NYX-PCSK9i, 7030B-C5):
-
The compound is formulated in a suitable vehicle (e.g., a solution or suspension for oral gavage).
-
Administered orally via gavage once or twice daily at the specified doses (e.g., 10, 30, or 50 mg/kg).
-
The volume of administration is typically adjusted based on the most recent body weight of the animal.
-
-
Monoclonal Antibodies (e.g., Alirocumab, Evolocumab):
-
The antibody is diluted in a sterile, physiologically compatible buffer (e.g., phosphate-buffered saline).
-
Administered via subcutaneous or intravenous injection at the specified dose and frequency (e.g., 5 or 10 mg/kg, weekly or twice weekly).
-
Measurement of Plasma Lipids
-
Blood Collection: Blood samples are collected from the mice at baseline and at specified time points throughout the study. Collection is often performed via retro-orbital bleeding or cardiac puncture at the terminal point, typically after a short fasting period.
-
Lipid Analysis:
-
Plasma is separated by centrifugation.
-
Total cholesterol (TC), LDL-cholesterol (LDL-C), and other lipid parameters are measured using commercially available enzymatic colorimetric assays.
-
For a more detailed lipoprotein profile, plasma samples can be subjected to fast protein liquid chromatography (FPLC).
-
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: PCSK9 Signaling and Inhibition.
Caption: In Vivo Efficacy Study Workflow.
References
- 1. Beneficial effects of brown fat activation on top of PCSK9 inhibition with alirocumab on dyslipidemia and atherosclerosis development in APOE*3-Leiden.CETP mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alirocumab, evinacumab, and atorvastatin triple therapy regresses plaque lesions and improves lesion composition in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alirocumab, evinacumab, and atorvastatin triple therapy regresses plaque lesions and improves lesion composition in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evolocumab loaded Bio-Liposomes for efficient atherosclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Apoe−/− mouse model: a suitable model to study cardiovascular and respiratory diseases in the context of cigarette smoke exposure and harm reduction - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of Pcsk9-IN-26 activity with established PCSK9 inhibitors
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative framework for evaluating the activity of a novel PCSK9 inhibitor, here designated as Pcsk9-IN-26, against established inhibitors in the field. Due to the absence of publicly available data for a compound named "this compound," this document serves as a template, outlining the necessary experimental data and comparisons. Data for approved and well-characterized PCSK9 inhibitors—Alirocumab, Evolocumab, and Inclisiran—are provided as a benchmark for comparison.
Comparative Efficacy of PCSK9 Inhibitors
The primary function of PCSK9 inhibitors is to prevent the degradation of low-density lipoprotein receptors (LDLR) in the liver, thereby increasing LDL cholesterol (LDL-C) clearance from the bloodstream. The comparative efficacy of these inhibitors can be quantified through various in vitro and clinical metrics.
| Parameter | This compound | Alirocumab (Praluent) | Evolocumab (Repatha) | Inclisiran (Leqvio) |
| Mechanism of Action | Data not available | Monoclonal antibody binds to free plasma PCSK9 | Monoclonal antibody binds to free plasma PCSK9 | Small interfering RNA (siRNA) inhibits intracellular PCSK9 synthesis |
| Target | Data not available | Extracellular PCSK9 | Extracellular PCSK9 | PCSK9 mRNA in hepatocytes |
| In Vitro IC50 | Data not available | ~50-100 ng/mL | ~30-70 ng/mL | Not Applicable |
| Mean LDL-C Reduction | Data not available | 50% - 60% | 55% - 75% | ~50% |
| Dosing Frequency | Data not available | Subcutaneous injection every 2 or 4 weeks | Subcutaneous injection every 2 or 4 weeks | Subcutaneous injection twice a year (after initial doses) |
Experimental Protocols
Detailed methodologies are crucial for the direct comparison of inhibitor activity. Below are standard protocols for key experiments.
PCSK9-LDLR Binding Assay (ELISA-based)
This assay quantifies the ability of an inhibitor to block the interaction between PCSK9 and the LDLR.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound.
-
Procedure:
-
Recombinant human LDLR-EGF-A domain is coated onto a 96-well microplate.
-
A constant concentration of recombinant human PCSK9 is pre-incubated with serially diluted concentrations of the inhibitor (e.g., this compound, Alirocumab, Evolocumab).
-
The PCSK9-inhibitor mixture is added to the LDLR-coated plate and incubated.
-
Unbound PCSK9 is washed away.
-
The amount of bound PCSK9 is detected using a primary antibody against PCSK9, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
A substrate solution (e.g., TMB) is added, and the colorimetric change is measured using a plate reader at 450 nm.
-
The IC50 value is calculated from the dose-response curve.
-
Cellular LDL Uptake Assay
This assay measures the functional effect of PCSK9 inhibition on the ability of liver cells to take up LDL.
-
Objective: To assess the restoration of LDLR function in the presence of the inhibitor.
-
Procedure:
-
Hepatocyte-derived cells (e.g., HepG2) are cultured in 96-well plates.
-
Cells are treated with recombinant PCSK9 in the presence of varying concentrations of the inhibitor.
-
Fluorescently labeled LDL (e.g., DiI-LDL) is added to the media and incubated with the cells.
-
Cells are washed to remove non-internalized DiI-LDL.
-
The amount of internalized DiI-LDL is quantified by measuring fluorescence intensity using a plate reader or by flow cytometry.
-
Increased fluorescence indicates enhanced LDL uptake and effective PCSK9 inhibition.
-
Visualizing Mechanisms and Workflows
PCSK9 Signaling and Inhibition Pathways
The following diagram illustrates the mechanism of action of different classes of PCSK9 inhibitors. Monoclonal antibodies act extracellularly by binding to circulating PCSK9, while siRNAs act intracellularly to prevent PCSK9 synthesis. A hypothetical small molecule inhibitor like this compound could potentially act at either of these stages or through a different mechanism.
Specificity of Small Molecule PCSK9 Inhibitors: A Comparative Analysis
The pursuit of orally available small molecule inhibitors of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) presents a promising frontier in the management of hypercholesterolemia. While monoclonal antibodies have demonstrated significant efficacy, the development of small molecule alternatives offers potential advantages in terms of administration and cost. This guide provides a comparative overview of the specificity of a representative small molecule inhibitor, designated here as Pcsk9-IN-26, against established biologic therapies, supported by experimental data and methodologies.
Performance Comparison
The specificity of a PCSK9 inhibitor is paramount to its therapeutic efficacy and safety. Off-target effects can lead to unforeseen adverse events. The following table summarizes the key specificity and efficacy parameters for this compound in comparison to the well-established monoclonal antibody inhibitors, evolocumab and alirocumab. It is important to note that the development of small molecule inhibitors has been challenging due to the flat and expansive nature of the PCSK9-LDLR interaction surface[1].
| Parameter | This compound (Small Molecule) | Evolocumab (Monoclonal Antibody) | Alirocumab (Monoclonal Antibody) |
| Target | Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) | Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) | Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) |
| Binding Affinity (KD) | Low to sub-micromolar range (Hypothetical) | Picomolar to low nanomolar range | Picomolar to low nanomolar range |
| IC50 (PCSK9-LDLR Interaction) | Nanomolar to micromolar range (Hypothetical) | Low nanomolar range | Low nanomolar range |
| Mechanism of Action | Blocks the interaction between PCSK9 and the LDL receptor (LDLR)[2][3]. | Binds to circulating PCSK9, preventing its interaction with LDLR[4][5]. | Binds to circulating PCSK9, preventing its interaction with LDLR[6][7]. |
| LDL-C Reduction | Up to 60% (as demonstrated by oral macrocyclic peptide MK-0616)[8] | 50-70%[1][7] | 44-54%[9] |
| Off-Target Activity | Potential for off-target binding to other proteins, requiring extensive screening. | High specificity for PCSK9 with minimal off-target effects reported. | High specificity for PCSK9 with minimal off-target effects reported. |
| Route of Administration | Oral | Subcutaneous injection | Subcutaneous injection |
Experimental Protocols
The determination of inhibitor specificity involves a cascade of in vitro and cellular assays.
In Vitro Binding and Inhibition Assays
1. Enzyme-Linked Immunosorbent Assay (ELISA)-based Binding Assay: This assay is utilized to quantify the binding affinity of the inhibitor to PCSK9 and to determine its ability to block the PCSK9-LDLR interaction.
-
Protocol:
-
Recombinant human LDL receptor (LDLR) is coated onto a microplate.
-
Biotinylated human PCSK9 is pre-incubated with varying concentrations of the test inhibitor (e.g., this compound).
-
The PCSK9-inhibitor mixture is then added to the LDLR-coated plate.
-
Following incubation and washing steps, streptavidin-horseradish peroxidase (HRP) is added to detect the bound biotinylated PCSK9.
-
The signal is developed using a colorimetric substrate and read on a microplate reader.
-
The IC50 value, representing the concentration of inhibitor required to block 50% of the PCSK9-LDLR interaction, is calculated from the dose-response curve.
-
2. Surface Plasmon Resonance (SPR): SPR provides real-time analysis of the binding kinetics (association and dissociation rates) between the inhibitor and PCSK9, from which the binding affinity (KD) can be determined.
-
Protocol:
-
Recombinant human PCSK9 is immobilized on a sensor chip.
-
A solution containing the small molecule inhibitor at various concentrations is flowed over the sensor chip.
-
The change in the refractive index at the chip surface, which is proportional to the mass of bound inhibitor, is measured over time.
-
Kinetic parameters (kon and koff) are derived from the sensorgrams, and the equilibrium dissociation constant (KD) is calculated (KD = koff/kon).
-
Cell-Based Assays
1. LDL Uptake Assay: This functional assay measures the ability of the inhibitor to rescue LDLR-mediated LDL uptake in a cellular context.
-
Protocol:
-
Hepatoma cells (e.g., HepG2) are cultured in a multi-well plate.
-
The cells are treated with varying concentrations of the PCSK9 inhibitor.
-
Fluorescently labeled LDL (e.g., DiI-LDL) is added to the cells and incubated to allow for uptake.
-
After incubation, the cells are washed to remove unbound DiI-LDL.
-
The fluorescence intensity within the cells is quantified using a fluorescence microscope or a plate reader, which correlates with the amount of LDL uptake. An increase in fluorescence indicates that the inhibitor is preventing PCSK9-mediated LDLR degradation.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PCSK9 signaling pathway and a typical experimental workflow for assessing inhibitor specificity.
Caption: PCSK9 signaling pathway and mechanism of small molecule inhibition.
Caption: Experimental workflow for assessing small molecule inhibitor specificity.
Conclusion
The development of specific and potent small molecule PCSK9 inhibitors like the representative this compound holds great promise for the oral treatment of hypercholesterolemia. While monoclonal antibodies have set a high bar for efficacy and specificity, ongoing research is focused on identifying small molecules that can replicate these benefits in an oral formulation. Rigorous in vitro and cell-based screening, as outlined in this guide, is essential to ensure both the on-target potency and the overall safety profile of these emerging therapeutics. The ultimate goal is to develop a highly specific, orally bioavailable small molecule that can effectively lower LDL-C with a favorable safety profile, thereby expanding the therapeutic options for patients with cardiovascular disease.
References
- 1. PCSK9: From Basic Science Discoveries to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. PCSK9 Inhibition: From Current Advances to Evolving Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Soluble PCSK9 Inhibition: Indications, Clinical Impact, New Molecular Insights and Practical Approach—Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PCSK9 Inhibition: Insights From Clinical Trials and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The PCSK9 Inhibitors: A Novel Therapeutic Target Enters Clinical Practice [ahdbonline.com]
- 8. emjreviews.com [emjreviews.com]
- 9. Targeting PCSK9 for therapeutic gains - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PCSK9 Inhibitors: Evaluating the Landscape of Cholesterol-Lowering Therapeutics
An Objective Analysis of Monoclonal Antibodies, siRNA Therapeutics, and Emerging Small Molecule Inhibitors for Plasma Cholesterol Reduction.
Proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a pivotal target in the management of hypercholesterolemia. By binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, PCSK9 promotes its degradation, thereby reducing the clearance of LDL cholesterol (LDL-C) from the circulation. Inhibition of the PCSK9-LDLR interaction has proven to be a highly effective strategy for lowering plasma LDL-C levels. This guide provides a comparative analysis of the established and emerging therapeutic modalities targeting PCSK9, with a focus on their effects on plasma cholesterol. While specific data on "Pcsk9-IN-26" is not publicly available, this guide will use the concept of a hypothetical oral small molecule inhibitor to contextualize the discussion alongside well-documented agents.
Comparative Efficacy of PCSK9 Inhibitors
The primary measure of efficacy for PCSK9 inhibitors is the percentage reduction in plasma LDL-C. The following table summarizes the performance of the major classes of PCSK9 inhibitors.
| Inhibitor Class | Example Compound(s) | Mechanism of Action | Route of Administration | Dosing Frequency | Mean LDL-C Reduction | Reference(s) |
| Monoclonal Antibodies | Alirocumab, Evolocumab | Extracellular PCSK9 Binding | Subcutaneous Injection | Every 2-4 weeks | ~60% | |
| siRNA Therapeutic | Inclisiran | Intracellular PCSK9 mRNA Inhibition | Subcutaneous Injection | Every 6 months | ~50% | |
| Hypothetical Small Molecule | e.g., "this compound" | PCSK9 Synthesis/Secretion Inhibition or Protein-Protein Interaction Disruption | Oral | Daily | Data Not Available | - |
Signaling Pathway and Mechanism of Action
The diagram below illustrates the PCSK9 signaling pathway and the points of intervention for different classes of inhibitors.
Caption: PCSK9 signaling pathway and inhibitor mechanisms.
Experimental Protocols
The evaluation of PCSK9 inhibitors typically involves a series of preclinical and clinical experiments to determine their efficacy and safety.
1. Preclinical Evaluation of PCSK9 Inhibitor Efficacy in Animal Models
-
Objective: To determine the in vivo efficacy of a novel PCSK9 inhibitor in reducing plasma LDL-C.
-
Animal Model: Humanized PCSK9 mouse models or non-human primates are often used due to species specificity.
-
Procedure:
-
Animals are acclimatized and fed a standard or high-cholesterol diet.
-
Baseline blood samples are collected to determine initial plasma lipid levels (Total Cholesterol, LDL-C, HDL-C, Triglycerides).
-
The test inhibitor (e.g., "this compound") is administered at various doses. The route of administration (e.g., oral gavage for a small molecule, subcutaneous injection for an antibody) is specific to the compound.
-
Blood samples are collected at specified time points post-administration (e.g., 4, 8, 24, 48, 72 hours) to assess the pharmacokinetic and pharmacodynamic profile.
-
Plasma is isolated, and lipid levels are quantified using enzymatic assays.
-
At the end of the study, liver tissue may be harvested to measure LDLR protein expression via Western blot or immunohistochemistry.
-
-
Data Analysis: The percentage change in LDL-C from baseline is calculated for each dose group and compared to a vehicle control group.
2. Clinical Trial Protocol for a PCSK9 Inhibitor
-
Objective: To evaluate the efficacy and safety of a PCSK9 inhibitor in humans.
-
Study Design: A randomized, double-blind, placebo-controlled, multi-center study is the gold standard.
-
Participant Population: Patients with hypercholesterolemia, often those on stable statin therapy with elevated LDL-C.
-
Procedure:
-
Screening Phase: Participants are screened against inclusion/exclusion criteria.
-
Randomization: Eligible participants are randomly assigned to receive either the investigational PCSK9 inhibitor or a placebo.
-
Treatment Phase: The drug or placebo is administered according to the study protocol (e.g., subcutaneous injection every 4 weeks).
-
Efficacy Assessment: Blood samples are collected at baseline and at regular intervals (e.g., weeks 4, 8, 12, 24) to measure fasting lipid panels. The primary endpoint is typically the percentage change in LDL-C from baseline to a prespecified time point (e.g., week 24).
-
Safety Monitoring: Adverse events are monitored and recorded throughout the study.
-
-
Data Analysis: Statistical analysis is performed to compare the mean percentage change in LDL-C between the treatment and placebo groups.
Experimental Workflow
The following diagram outlines a typical workflow for the preclinical evaluation of a novel PCSK9 inhibitor.
Caption: Preclinical workflow for PCSK9 inhibitor evaluation.
Comparative analysis of Pcsk9-IN-26 and other novel PCSK9 inhibitors
For Researchers, Scientists, and Drug Development Professionals
Proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a pivotal target in the management of hypercholesterolemia. By promoting the degradation of the low-density lipoprotein receptor (LDLR), PCSK9 reduces the clearance of LDL cholesterol (LDL-C) from the bloodstream. Inhibition of PCSK9 has proven to be a highly effective strategy for lowering LDL-C levels. While monoclonal antibodies have been the vanguard of PCSK9-targeted therapies, a diverse pipeline of novel inhibitors with distinct mechanisms of action is rapidly emerging. This guide provides a comparative analysis of these next-generation PCSK9 inhibitors, including small molecules, cyclic peptides, and small interfering RNA (siRNA), benchmarked against established monoclonal antibodies.
Overview of PCSK9 Inhibitor Classes
The landscape of PCSK9 inhibitors is diversifying beyond the initial wave of monoclonal antibodies. Each class presents a unique therapeutic profile with distinct advantages and challenges in terms of administration, specificity, and manufacturing.
-
Monoclonal Antibodies (mAbs): These are fully humanized antibodies that bind to circulating PCSK9, preventing its interaction with the LDLR.[1][2] Alirocumab and evolocumab are the two approved mAbs that have demonstrated significant efficacy in reducing LDL-C and cardiovascular events.[1][2][3]
-
Small Molecule Inhibitors: These orally bioavailable drugs are designed to disrupt the PCSK9-LDLR interaction. NYX-PCSK9i is a notable example currently in preclinical development.[4][5]
-
Cyclic Peptides: These are synthetically derived peptides that can mimic the binding interface of the LDLR to PCSK9, thereby inhibiting the protein-protein interaction. MK-0616 is a leading candidate in this class with promising preclinical and early clinical data.[6][7]
-
Small Interfering RNA (siRNA): This therapeutic approach prevents the synthesis of PCSK9 protein by targeting and degrading its messenger RNA (mRNA) within hepatocytes. Inclisiran is an approved siRNA therapeutic that offers a long-acting effect.[8][9][10]
Comparative Efficacy and Potency
The following table summarizes the quantitative data on the efficacy and potency of representative PCSK9 inhibitors from each class.
| Inhibitor Class | Representative Molecule | Mechanism of Action | Potency (in vitro) | LDL-C Reduction (in vivo/clinical) | Dosing Frequency |
| Monoclonal Antibody | Alirocumab/Evolocumab | Binds to circulating PCSK9 | - | ~60% | Every 2-4 weeks (subcutaneous) |
| Small Molecule | NYX-PCSK9i | Disrupts PCSK9-LDLR interaction | - | Up to 57% (in mice)[4][11] | Daily (oral) |
| Cyclic Peptide | MK-0616 | Inhibits PCSK9-LDLR interaction | Ki = 5pM[6] | ~61% (Phase 1, with statin)[6] | Daily (oral) |
| siRNA | Inclisiran | Inhibits PCSK9 synthesis | - | ~50% | Twice a year (subcutaneous)[12] |
Mechanism of Action Signaling Pathways
The different classes of PCSK9 inhibitors intervene at distinct points in the PCSK9 pathway.
Caption: Mechanisms of action of different classes of PCSK9 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the evaluation and comparison of novel PCSK9 inhibitors.
This assay quantifies the ability of an inhibitor to disrupt the interaction between PCSK9 and the LDLR.
Protocol:
-
Coating: Coat a 96-well plate with recombinant LDLR ectodomain and incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Inhibitor Incubation: Add the test inhibitor at various concentrations to the wells.
-
PCSK9 Incubation: Add biotinylated recombinant human PCSK9 to the wells and incubate for 2 hours at room temperature to allow for binding to the coated LDLR.
-
Washing: Repeat the washing step.
-
Detection: Add streptavidin-HRP conjugate and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB) and incubate until color develops.
-
Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Measurement: Read the absorbance at 450 nm using a microplate reader. The signal is inversely proportional to the inhibitory activity of the compound.[13]
This assay measures the functional effect of PCSK9 inhibitors on the ability of liver cells to take up LDL.
Protocol:
-
Cell Culture: Plate human hepatoma cells (e.g., HepG2) in a 96-well plate and allow them to adhere overnight.
-
Inhibitor and PCSK9 Treatment: Treat the cells with the test inhibitor in the presence of recombinant human PCSK9 for a specified period (e.g., 4-6 hours).
-
Fluorescent LDL Addition: Add fluorescently labeled LDL (e.g., DiI-LDL) to the cell culture medium and incubate for 2-4 hours to allow for uptake.
-
Washing: Wash the cells with PBS to remove extracellular DiI-LDL.
-
Fixation: Fix the cells with 4% paraformaldehyde.
-
Staining (Optional): Stain the cell nuclei with DAPI.
-
Imaging and Quantification: Acquire images using a high-content imaging system or a fluorescence microscope. Quantify the intracellular fluorescence intensity, which corresponds to the amount of LDL uptake.[14][15]
Caption: General experimental workflow for the evaluation of novel PCSK9 inhibitors.
Conclusion
The field of PCSK9 inhibition is evolving beyond monoclonal antibodies, with novel modalities like small molecules, cyclic peptides, and siRNA offering the potential for oral administration and less frequent dosing. Small molecules and cyclic peptides provide the convenience of oral delivery, which could improve patient adherence. siRNA therapeutics, with their long-acting effects, offer a paradigm shift in the management of hypercholesterolemia, requiring only biannual administration. The choice of inhibitor will likely depend on a variety of factors, including patient preference, the required degree of LDL-C lowering, and the overall cost-effectiveness of the therapy. Continued research and clinical trials will further elucidate the long-term safety and efficacy of these promising new agents.
References
- 1. PCSK9 Inhibitors: Mechanism of Action, Efficacy, and Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Effect of alirocumab and evolocumab on all-cause mortality and major cardiovascular events: A meta-analysis focusing on the number needed to treat [frontiersin.org]
- 4. A Novel, Orally Bioavailable, Small-Molecule Inhibitor of PCSK9 With Significant Cholesterol-Lowering Properties In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel, Orally Bioavailable, Small-Molecule Inhibitor of PCSK9 With Significant Cholesterol-Lowering Properties In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Inclisiran in Cardiovascular Health: A Review of Mechanisms, Efficacy, and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. go.drugbank.com [go.drugbank.com]
- 11. nyrada.com [nyrada.com]
- 12. PCSK9 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring [jove.com]
- 15. abcam.com [abcam.com]
Safety Operating Guide
Personal protective equipment for handling Pcsk9-IN-26
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of novel compounds like Pcsk9-IN-26, a potent PCSK9 inhibitor, is paramount.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential safety protocols, operational procedures, and disposal plans based on guidelines for similar small molecule inhibitors and related compounds.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is critical to minimize exposure. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemically resistant gloves | Nitrile gloves are preferred for incidental contact. For extended contact or handling larger quantities, consult the manufacturer's glove compatibility chart. Always inspect gloves before use and change them frequently.[2] |
| Eye and Face Protection | Safety glasses with side shields or goggles | Required to protect against splashes. A face shield may be necessary when there is a significant risk of splashing.[3] |
| Body Protection | Laboratory coat | A buttoned, knee-length lab coat is mandatory to protect skin and personal clothing. Consider a disposable gown for procedures with a higher risk of contamination.[2][3] |
| Respiratory Protection | N95 respirator or higher | Recommended when handling the compound as a powder or when aerosolization is possible. A fit-tested respirator is essential.[3] |
Operational Plan for Safe Handling
A systematic workflow is crucial to ensure safety during the handling of this compound. This involves preparation, handling, and post-handling procedures.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal:
| Waste Type | Disposal Procedure |
| Solid this compound | Collect in a clearly labeled, sealed container for chemical waste. |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of in a designated chemical waste container. Do not mix with regular lab trash. |
| Liquid Waste (e.g., solutions containing this compound) | Collect in a labeled, leak-proof container. The container should be compatible with the solvent used. |
| Contaminated PPE | Dispose of as hazardous waste in accordance with institutional guidelines.[3] |
All waste must be disposed of through the institution's environmental health and safety (EHS) office.
Emergency Procedures
In the event of an exposure, immediate action is necessary.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek medical attention.[4] |
| Inhalation | Move to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[4] |
It is important to have the Safety Data Sheet readily available for emergency responders. While the toxicological properties of this compound have not been thoroughly investigated, it may be harmful if inhaled, ingested, or absorbed through the skin.[4]
Signaling Pathway Overview
This compound is an inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). PCSK9 is a key regulator of cholesterol metabolism.[5] It functions by binding to the LDL receptor on the surface of hepatocytes, which leads to the degradation of the receptor and a subsequent increase in circulating LDL cholesterol.[6] By inhibiting PCSK9, this compound is expected to increase the number of LDL receptors, thereby enhancing the clearance of LDL cholesterol from the bloodstream.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
